molecular formula C22H19NO2D12 B602739 rac 5-Hydroxymethyl Tolterodine-d14 CAS No. 1185071-13-9

rac 5-Hydroxymethyl Tolterodine-d14

Cat. No.: B602739
CAS No.: 1185071-13-9
M. Wt: 353.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A labeled metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence.>One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-UWDFEEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to rac 5-Hydroxymethyl Tolterodine-d14 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of racemic 5-Hydroxymethyl Tolterodine-d14, a key molecule in the study of muscarinic receptor antagonists. This document details its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols, with a focus on quantitative data and visual representations to support advanced research and development.

Introduction

rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, which is the principal active metabolite of the drug tolterodine. Tolterodine is a muscarinic receptor antagonist used clinically to treat overactive bladder. The introduction of deuterium atoms (d14) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary application is in pharmacokinetic and metabolic research of tolterodine and its active metabolite.

Chemical and Physical Properties

This compound is a labeled metabolite of tolterodine.

PropertyValue
Chemical Name 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol
Molecular Formula C₂₂H₁₇D₁₄NO₂
Molecular Weight 355.57 g/mol
CAS Number 1185071-13-9
Appearance Solid
Application Labeled metabolite of tolterodine for use as an internal standard in pharmacokinetic studies.

Metabolism of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.[1]

  • Hydroxylation: The primary metabolic route involves the oxidation of the 5-methyl group of tolterodine, catalyzed by the polymorphic enzyme CYP2D6. This reaction leads to the formation of 5-Hydroxymethyl Tolterodine, the active metabolite. In individuals who are "extensive metabolizers" for CYP2D6, this is the predominant pathway.

  • N-Dealkylation: A secondary pathway, catalyzed mainly by CYP3A4, involves the dealkylation of the nitrogen atom. This pathway is more prominent in "poor metabolizers" who have reduced CYP2D6 activity.

The 5-Hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.

Below is a diagram illustrating the metabolic pathway of Tolterodine.

Metabolism Tolterodine Tolterodine HM_Tolterodine 5-Hydroxymethyl Tolterodine Tolterodine->HM_Tolterodine CYP2D6 (Hydroxylation) N_Dealkylated N-Dealkylated Tolterodine Tolterodine->N_Dealkylated CYP3A4 (N-Dealkylation) Carboxylic_Acid 5-Carboxylic Acid Metabolite HM_Tolterodine->Carboxylic_Acid Oxidation N_Dealkylated_Carboxylic N-Dealkylated 5-Carboxylic Acid Metabolite N_Dealkylated->N_Dealkylated_Carboxylic Carboxylic_Acid->N_Dealkylated_Carboxylic N-Dealkylation

Metabolic pathway of Tolterodine.

Mechanism of Action and Signaling Pathway

Both tolterodine and its active metabolite, 5-Hydroxymethyl Tolterodine, function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. In the context of overactive bladder, the M3 muscarinic receptor subtype, which is predominantly found on the detrusor (bladder) smooth muscle, is the primary target.[1]

Antagonism of the M3 receptor by 5-Hydroxymethyl Tolterodine inhibits the binding of acetylcholine, leading to a cascade of intracellular events that ultimately results in the relaxation of the bladder smooth muscle. This reduces involuntary bladder contractions, urgency, and frequency.

The signaling pathway downstream of the M3 muscarinic receptor in bladder smooth muscle involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial receptor activation, 5-Hydroxymethyl Tolterodine prevents this entire cascade.

Below is a diagram of the M3 muscarinic receptor signaling pathway in bladder smooth muscle.

M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq/11 M3R->Gq Activates HMT 5-Hydroxymethyl Tolterodine HMT->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Promotes

M3 Muscarinic Receptor Signaling Pathway.

Quantitative Data

Muscarinic Receptor Binding Affinity

The binding affinity of (Rac)-5-Hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) values indicate a high and non-selective affinity for all subtypes.[3]

Receptor SubtypeKi (nM)
M12.3
M22.0
M32.5
M42.8
M52.9
Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine

The following pharmacokinetic parameters have been reported for 5-Hydroxymethyl Tolterodine in humans following the administration of fesoterodine, a prodrug of 5-Hydroxymethyl Tolterodine.

ParameterValuePopulation
Tmax (median) ~5 hoursHealthy subjects
Terminal Elimination Half-life (t½) ~5.7 - 5.9 hoursHealthy subjects
Apparent Oral Clearance (CL/F) Reduced by ~40% in CYP2D6 poor metabolizersPatients with Overactive Bladder
Apparent Oral Clearance (CL/F) Reduced by ~60% with hepatic impairmentPatients with Overactive Bladder
Apparent Oral Clearance (CL/F) Reduced by ~50% with CYP3A inhibitorsPatients with Overactive Bladder
Apparent Oral Clearance (CL/F) Increased ~4-fold with CYP3A inducersPatients with Overactive Bladder

Experimental Protocols

Synthesis and Purification of this compound

A specific, detailed synthesis protocol for this compound is not publicly available in the provided search results. However, the general approach for synthesizing deuterium-labeled compounds involves introducing deuterium atoms at specific positions in the molecule using deuterated reagents. This can be achieved through methods such as:

  • Reductive amination with deuterated reagents: A common method for introducing deuterium in the N-isopropyl groups.

  • Grignard reaction with deuterated precursors: To introduce deuterium into the aromatic rings.

  • Catalytic H-D exchange: Using a catalyst in the presence of a deuterium source like D₂O.

Purification of the final product is crucial to ensure high isotopic and chemical purity. Standard purification techniques for isotopically labeled pharmaceuticals include:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for purifying small molecules. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) would likely be employed.

  • Solid-Phase Extraction (SPE): Can be used for initial cleanup and purification.

  • Crystallization: If the compound is a solid, crystallization can be an effective final purification step.

The purity of the final product should be assessed by HPLC and the isotopic enrichment determined by mass spectrometry.

Quantification in Biological Matrices by LC-MS/MS

The following provides a general protocol for the quantification of this compound (as an internal standard) and its non-labeled counterpart in plasma, based on published methods.

6.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 50 µL of the internal standard solution (this compound) of a known concentration.

  • Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-hexane and isopropanol).

  • Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

6.2.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 or a hydrophilic interaction chromatography (HILIC) column is typically used. For example, an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) column.

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A common composition is acetonitrile:20mM ammonium acetate (70:30, v/v).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1

      • This compound (Internal Standard): m/z 356.2 → 223.1

6.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Below is a workflow diagram for the LC-MS/MS analysis.

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (rac 5-Hydroxymethyl Tolterodine-d14) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

LC-MS/MS Analysis Workflow.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its use as an internal standard allows for accurate and precise quantification of the active metabolite of tolterodine in various biological matrices. A thorough understanding of its properties, the metabolic pathways of its parent drug, and its mechanism of action is crucial for designing and interpreting pharmacokinetic and pharmacodynamic studies. This guide provides a foundational resource for scientists and professionals working with this important molecule.

References

rac 5-Hydroxymethyl Tolterodine-d14 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of rac 5-Hydroxymethyl Tolterodine-d14, a critical tool in the pharmacokinetic analysis of Tolterodine.

Introduction

This compound is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, the principal active metabolite of Tolterodine.[1][2] Tolterodine is an antimuscarinic drug used to treat overactive bladder.[1][3] The metabolite, 5-Hydroxymethyl Tolterodine, contributes significantly to the therapeutic effect and exhibits a similar antimuscarinic activity to the parent compound.[1][2] Due to its stable isotopic label, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[4] Its use ensures high accuracy and precision in the determination of Tolterodine and its active metabolite in biological matrices.

Chemical Structure and Properties

This compound is structurally identical to its non-labeled counterpart, with the exception of fourteen hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties. The designation "rac" indicates that it is a racemic mixture of enantiomers.

The chemical name is 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₂₂H₁₇D₁₄NO₂[5][6]
Molecular Weight 355.57 g/mol [5][6]
CAS Number 1185071-13-9[6]
Appearance Solid (Typical)[7]
Purity Typically ≥98%N/A (Vendor Specific)
Storage -20°C is recommendedN/A (Vendor Specific)
Application Labeled internal standard for bioanalysis[5][8]

Metabolic Pathway of Tolterodine

Tolterodine is extensively metabolized in the liver.[2] The primary metabolic pathway is the oxidation of the 5-methyl group on the phenyl ring to form 5-Hydroxymethyl Tolterodine. This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][9][10] A secondary pathway involves N-dealkylation, which is catalyzed by CYP3A enzymes.[3][9][11] The 5-Hydroxymethyl metabolite is pharmacologically active and is further oxidized to a carboxylic acid derivative.[3]

Metabolism Tolterodine Tolterodine Metabolite 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite CYP2D6 (Primary) N_Dealkyl N-Dealkylated Tolterodine Tolterodine->N_Dealkyl CYP3A4 (Secondary) Carboxylic_Acid 5-Carboxylic Acid Metabolite Metabolite->Carboxylic_Acid Oxidation

Figure 1: Primary metabolic pathway of Tolterodine.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Tolterodine and its active 5-hydroxymethyl metabolite in biological samples like plasma, serum, or urine.[4]

General Bioanalytical Workflow

A typical workflow involves sample preparation, LC separation, and MS/MS detection. The deuterated internal standard is spiked into the biological samples, standards, and quality controls at a known concentration before sample processing.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Spike Sample with This compound (IS) B 2. Protein Precipitation or Liquid-Liquid Extraction A->B C 3. Evaporation & Reconstitution B->C D 4. LC-MS/MS Injection C->D E 5. Peak Integration (Analyte & IS) D->E F 6. Calculate Peak Area Ratio (Analyte / IS) E->F G 7. Quantify Concentration using Calibration Curve F->G

References

Technical Guide: Synthesis and Characterization of Deuterated Tolterodine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthesis and characterization of deuterated metabolites of tolterodine, essential for use as internal standards in pharmacokinetic and metabolic studies.

Introduction: The Role of Deuterated Standards in Tolterodine Research

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. It is extensively metabolized in the liver, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the 5-methyl group, mediated by the cytochrome P450 enzyme CYP2D6, to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[1] Further metabolism of 5-HMT leads to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. A secondary pathway, particularly in poor metabolizers, is N-dealkylation via CYP3A4.[1][2][3]

To accurately quantify tolterodine and its metabolites in biological matrices using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable. Deuterated analogs are ideal for this purpose as they share near-identical physicochemical properties with the analyte but are distinguishable by their higher mass. This guide details the metabolic pathways of tolterodine and provides a comprehensive approach to the synthesis and characterization of its key deuterated metabolites.

Metabolic Pathway of Tolterodine

Tolterodine undergoes two primary metabolic transformations: hydroxylation and N-dealkylation. The major pathway begins with the hydroxylation of the 5-methyl group to yield 5-hydroxymethyl tolterodine (5-HMT), which is an active metabolite. This is followed by oxidation to the inactive 5-carboxylic acid metabolite (DD01). A parallel pathway involves the N-dealkylation of tolterodine.

Tolterodine_Metabolism Tolterodine Tolterodine HM_Tolterodine 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HM_Tolterodine CYP2D6 (Hydroxylation) ND_Tolterodine N-Dealkylated Tolterodine Tolterodine->ND_Tolterodine CYP3A4 (N-Dealkylation) Carboxylic_Acid 5-Carboxylic Acid Metabolite (Inactive) HM_Tolterodine->Carboxylic_Acid Oxidation

Caption: Metabolic pathway of Tolterodine.

Synthesis of Deuterated Tolterodine Metabolites

The most common deuterated internal standards for tolterodine are those labeled on the N,N-diisopropyl group, such as Tolterodine-d14. This labeling strategy prevents in-vivo H/D exchange and ensures metabolic stability of the label. The synthesis of these standards can be achieved by modifying established synthetic routes for tolterodine, utilizing a deuterated source for the diisopropylamino moiety.

A plausible and efficient method involves the reductive amination of a suitable precursor with deuterated diisopropylamine (diisopropyl-d14-amine).

General Synthetic Workflow

The overall workflow for the synthesis and purification of a deuterated tolterodine metabolite involves several key stages, from the initial reaction to the final characterization and quality control.

Synthesis_Workflow Start Starting Materials (e.g., Lactol Precursor, Diisopropyl-d14-amine) Reaction Reductive Amination Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification QC Purity & Identity Check (TLC, LC-MS) Purification->QC Final Final Product (Deuterated Standard) QC->Final

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis of (R)-Tolterodine-d14

This protocol is based on established syntheses of tolterodine, adapted for the incorporation of the deuterated diisopropylamino group. The key starting material is (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol, which can be prepared from 6-methyl-4-phenyl-chroman-2-one.

Step 1: Reductive Amination

  • To a solution of (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add di(isopropyl-d7)amine (1.5 equivalents).

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (2 equivalents) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Purify the crude (R)-Tolterodine-d14 by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final product as a white solid.

Synthesis of (R)-5-Hydroxymethyl-Tolterodine-d14

The synthesis of the deuterated 5-hydroxymethyl metabolite can be achieved by adapting synthetic routes used for the non-labeled compound, starting from a precursor that already contains the 5-hydroxymethyl group or a protected version thereof.

Characterization of Deuterated Metabolites

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized standards.

Analytical Characterization Workflow

A standard workflow for the analytical characterization ensures the quality of the synthesized deuterated internal standard.

Analysis_Workflow Sample Synthesized Deuterated Compound MS Mass Spectrometry (MS) - Confirm Mass - Isotopic Purity Sample->MS NMR NMR Spectroscopy - Confirm Structure - Deuteration Sites Sample->NMR HPLC HPLC/UPLC - Chemical Purity Sample->HPLC Result Certified Standard MS->Result NMR->Result HPLC->Result

References

An In-Depth Technical Guide to the Metabolism of Tolterodine and the Formation of its 5-Hydroxymethyl Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The primary focus is on the formation of its pharmacologically active 5-hydroxymethyl metabolite, also known as DD-01. This document details the principal metabolic pathways, the cytochrome P450 (CYP) isoenzymes involved, and the influence of genetic polymorphisms on tolterodine pharmacokinetics. Furthermore, it presents quantitative data in structured tables, outlines detailed experimental protocols for studying tolterodine metabolism, and includes visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Tolterodine is a well-established therapeutic agent for the management of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy is attributed to its antagonism of muscarinic receptors, which play a crucial role in bladder contraction.[1] Tolterodine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[2] Of particular significance is the 5-hydroxymethyl derivative, an active metabolite that contributes substantially to the overall therapeutic effect of the drug.[1][3] Understanding the intricacies of tolterodine metabolism is paramount for optimizing its clinical use, predicting drug-drug interactions, and assessing inter-individual variability in patient response.

Metabolic Pathways of Tolterodine

Tolterodine is primarily eliminated from the body through two major oxidative metabolic pathways: 5-hydroxymethylation and N-dealkylation.[4][5]

  • 5-Hydroxymethylation: This is the principal metabolic route in individuals with normal enzyme activity. The methyl group on the phenyl ring of tolterodine is oxidized to a hydroxymethyl group, forming the 5-hydroxymethyl derivative (DD-01).[4] This reaction is predominantly catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) .[4][5] The 5-hydroxymethyl metabolite is pharmacologically active, exhibiting a similar antimuscarinic potency to the parent drug.[6]

  • N-dealkylation: This pathway involves the removal of one of the isopropyl groups from the nitrogen atom of tolterodine.[4] This reaction is mainly catalyzed by cytochrome P450 3A4 (CYP3A4) .[4][5] In individuals with deficient CYP2D6 activity, this pathway becomes more prominent.[7]

Further Metabolism of the 5-Hydroxymethyl Derivative

The 5-hydroxymethyl metabolite of tolterodine is not the final product of metabolism and undergoes further oxidation. The hydroxymethyl group can be further oxidized to a carboxylic acid, forming the 5-carboxylic acid metabolite.[4] This metabolite can also be N-dealkylated.[4]

Metabolic Pathway of Tolterodine

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HM 5-Hydroxymethyl Tolterodine (DD-01, Active) Tolterodine->Metabolite_5HM CYP2D6 Metabolite_NDealkyl N-Dealkylated Tolterodine Tolterodine->Metabolite_NDealkyl CYP3A4 Metabolite_Carboxylic 5-Carboxylic Acid Metabolite Metabolite_5HM->Metabolite_Carboxylic Oxidation Metabolite_NDealkyl_Carboxylic N-Dealkylated 5-Carboxylic Acid Metabolite Metabolite_Carboxylic->Metabolite_NDealkyl_Carboxylic N-dealkylation in_vitro_workflow A Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) B Pre-incubate at 37°C A->B C Add Tolterodine (Substrate) B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

References

Physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14, a deuterated analog of a primary active metabolite of Tolterodine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

This compound is the deuterium-labeled form of rac 5-Hydroxymethyl Tolterodine, which is a significant, pharmacologically active metabolite of the muscarinic receptor antagonist, Tolterodine.[1] Tolterodine is utilized in the management of urinary incontinence. The deuterated version serves as an invaluable tool in pharmacokinetic and metabolic research, often employed as an internal standard in bioanalytical assays due to its distinct mass.[2] The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity of the molecule, allowing for precise quantification in complex biological matrices.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Name 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol-d14[1]
Molecular Formula C₂₂H₁₇D₁₄NO₂[1]
Molecular Weight 355.57 g/mol [1]
CAS Number 1185071-13-9[4]
Appearance Off-White to Pale Yellow Solid[5]
Melting Point 48-49 °C[6]
Solubility Slightly soluble in DMSO and Methanol.[6]
Storage Temperature -20°C[7]

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6 to form the active metabolite, 5-Hydroxymethyl Tolterodine. A secondary, minor pathway involves N-dealkylation by CYP3A4.[4][5] The deuterated analog, this compound, is a critical standard for studying this metabolic conversion.

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite rac 5-Hydroxymethyl Tolterodine Tolterodine->Metabolite CYP2D6 (Major Pathway) N_Dealkylated N-Dealkylated Tolterodine Tolterodine->N_Dealkylated CYP3A4 (Minor Pathway) Further_Oxidation 5-Carboxylic Acid Metabolite Metabolite->Further_Oxidation Further Oxidation

Metabolic pathway of Tolterodine.

Mechanism of Action

The non-deuterated active metabolite, 5-Hydroxymethyl Tolterodine, like its parent compound Tolterodine, is a potent and competitive antagonist of muscarinic receptors.[9][10] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[2] By blocking these receptors in the urinary bladder, it reduces detrusor muscle contractions, thereby alleviating the symptoms of an overactive bladder.[11] The deuteration in this compound does not alter this fundamental mechanism of action.

Mechanism_of_Action cluster_receptor Muscarinic Receptor (Bladder) Receptor Muscarinic Receptor Contraction Detrusor Muscle Contraction Receptor->Contraction Activates Metabolite 5-Hydroxymethyl Tolterodine Metabolite->Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->Receptor Binds to Relaxation Reduced Bladder Contraction

Mechanism of action of 5-Hydroxymethyl Tolterodine.

Experimental Protocols

General Synthetic Strategy

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of deuterated analogs of tolterodine metabolites would involve the use of deuterated starting materials or reagents. A plausible synthetic route could start from a deuterated precursor of the diisopropylamine moiety, which is then reacted with a protected form of the phenylpropyl side chain. Subsequent deprotection and hydroxymethylation would yield the final product. The synthesis of tolterodine and its derivatives has been described in various patents, which can serve as a basis for designing a deuterated synthesis.[12][13]

Synthesis_Workflow Start Deuterated Starting Materials Step1 Coupling Reaction Start->Step1 Step2 Intermediate Purification Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Hydroxymethylation Step3->Step4 Final rac 5-Hydroxymethyl Tolterodine-d14 Step4->Final QC QC Analysis (NMR, MS) Final->QC

References

Certificate of Analysis: rac 5-Hydroxymethyl Tolterodine-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize rac 5-Hydroxymethyl Tolterodine-d14. It is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled internal standard for quantitative bioanalytical studies.

Product Information

Parameter Specification
Chemical Name 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol
Synonyms This compound, (±)-Desfesoterodine-d14
Molecular Formula C₂₂H₁₇D₁₄NO₂
Molecular Weight 355.57 g/mol
CAS Number 1185071-13-9
Structure
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO
Storage Store at -20°C, protect from light and moisture

Quantitative Data Summary

The following tables summarize the quantitative analytical results for the specified lot of this compound.

Table 1: Identity Confirmation
Test Method Result Acceptance Criteria
Mass SpectrometryESI-MSConformsConsistent with structure
¹H-NMR Spectroscopy400 MHzConformsConsistent with structure
Infrared SpectroscopyFT-IRConformsConsistent with structure
Table 2: Purity and Impurity Profile
Test Method Result Acceptance Criteria
Chromatographic PurityHPLC-UV (210 nm)99.8%≥ 98.0%
Residual SolventsGC-HS< 0.1%≤ 0.5%
Water ContentKarl Fischer0.15%≤ 1.0%
Table 3: Isotopic Purity
Test Method Result Acceptance Criteria
Isotopic EnrichmentLC-MS/MS99.5%≥ 99.0% Deuterated
Unlabeled Content (d0)LC-MS/MS< 0.1%≤ 0.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Xterra C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% v/v Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 65 35
    20 30 70
    25 30 70

    | 30 | 65 | 35 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: 1 mg/mL in Acetonitrile:Water (50:50, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
  • Instrumentation: Sciex API 4200 Triple Quadrupole Mass Spectrometer coupled with a Shimadzu HPLC system.

  • Column: Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm particle size.[1]

  • Mobile Phase: Isocratic elution with 20% 10 mM Ammonium Acetate and 80% Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 20°C.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Spectrometry Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • Precursor Ion (Q1): m/z 356.2.[1]

    • Product Ion (Q3): m/z 223.1.[1]

    • Ion Spray Voltage: 5000 V.

    • Source Temperature: 550°C.

  • Sample Preparation: 100 ng/mL in mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz Spectrometer.

  • Solvent: DMSO-d₆.

  • Analysis Type: ¹H-NMR.

  • Procedure: A sample of approximately 5-10 mg was dissolved in 0.7 mL of DMSO-d₆. The spectrum was acquired at 25°C. The absence of signals corresponding to the protons on the two isopropyl groups confirms the high level of deuteration.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and certification of a reference standard like this compound.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation & Release Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Submit for Testing Purity Purity Analysis (HPLC, GC) Purification->Purity Isotopic Isotopic Enrichment (LC-MS/MS) Purification->Isotopic Review Data Review & Approval Identity->Review Report Results Purity->Review Isotopic->Review CoA_Gen Certificate of Analysis Generation Review->CoA_Gen Release Product Release CoA_Gen->Release

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide on the Function of 5-Hydroxymethyl Tolterodine as a Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drugs tolterodine and fesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the pharmacological function of 5-HMT, with a focus on its interaction with mAChRs. This document details its binding affinity and functional potency across various receptor subtypes and tissues. Furthermore, it outlines the experimental protocols for the key assays used to characterize 5-HMT and presents the underlying signaling pathways affected by its antagonistic action.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists. These agents competitively block the effects of acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.

Tolterodine is a well-established muscarinic receptor antagonist for the treatment of OAB. Following oral administration, tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] Fesoterodine, a newer agent, was developed as a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT, leading to more consistent plasma concentrations of the active moiety, independent of CYP2D6 genotype.[2]

5-HMT exhibits a pharmacological profile similar to its parent compound, tolterodine, acting as a potent and competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[3][4] Notably, both tolterodine and 5-HMT demonstrate a functional selectivity for the urinary bladder over the salivary glands in vivo, which contributes to a more favorable side-effect profile compared to older antimuscarinic agents.[5] This technical guide will delve into the quantitative pharmacology, experimental methodologies, and cellular mechanisms related to the function of 5-HMT as a muscarinic receptor antagonist.

Quantitative Pharmacology of 5-Hydroxymethyl Tolterodine

The interaction of 5-HMT with muscarinic receptors has been quantified using various in vitro assays, including radioligand binding studies and functional assays on isolated tissues. The data presented below summarizes the key quantitative parameters that define the potency and affinity of 5-HMT.

Muscarinic Receptor Binding Affinities

The binding affinity of 5-HMT for the five human muscarinic receptor subtypes (M1-M5) is typically determined by competitive radioligand binding assays. These experiments measure the ability of 5-HMT to displace a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptors. The affinity is expressed as the inhibitory constant (Ki).

Receptor SubtypeKi (nM)
M12.3
M22.0
M32.5
M42.8
M52.9

Table 1: Binding affinities (Ki) of 5-Hydroxymethyl Tolterodine for human muscarinic receptor subtypes. Data compiled from competitive radioligand binding assays.[6]

Functional Antagonist Potency

The functional potency of 5-HMT as a muscarinic receptor antagonist is assessed in isolated tissue preparations, most commonly the guinea pig urinary bladder and ileum. In these assays, the ability of 5-HMT to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) is measured. The potency is expressed in terms of IC50, pA2, or Kb values.

ParameterValueTissue/Assay
IC505.7 nMCarbachol-induced contractions in isolated guinea pig bladder[5]
pA29.14Functional antagonism in guinea pig isolated urinary bladder strips[7][8]
Kb0.84 nMCompetitive antagonism in guinea pig isolated urinary bladder strips[7][8][9]

Table 2: Functional antagonist potency of 5-Hydroxymethyl Tolterodine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antagonist activity of 5-Hydroxymethyl Tolterodine at muscarinic receptors.

Competitive Radioligand Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of 5-HMT at muscarinic receptor subtypes using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]-NMS).

Objective: To determine the binding affinity of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: 5-Hydroxymethyl Tolterodine.

  • Reference Compound for non-specific binding: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of atropine (for non-specific binding) or 50 µL of a serial dilution of 5-HMT.

    • 50 µL of [³H]-NMS solution in assay buffer (at a concentration close to its Kd).

    • 150 µL of the cell membrane suspension to initiate the reaction. The final assay volume is 250 µL.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Termination and Harvesting: Terminate the incubation by rapid vacuum filtration of the plate contents through the filter mat. Wash the filters four times with ice-cold wash buffer.[10]

  • Quantification: Dry the filters, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 5-HMT concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate Plate (30°C, 60 min) Membranes->Incubation Radioligand [³H]-NMS Solution Radioligand->Incubation Compound 5-HMT Serial Dilutions Compound->Incubation NSB Atropine (for Non-Specific Binding) NSB->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Quantify Radioactivity Scintillation->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Data Plot % Specific Binding vs. [5-HMT] Calc_Specific->Plot_Data Fit_Curve Non-linear Regression to find IC50 Plot_Data->Fit_Curve Calc_Ki Calculate Ki using Cheng-Prusoff Equation Fit_Curve->Calc_Ki

Workflow for Competitive Radioligand Binding Assay.
Isolated Tissue Functional Assay

This protocol describes the methodology for determining the functional antagonist potency (pA2 or Kb) of 5-HMT on carbachol-induced contractions in isolated guinea pig bladder strips.

Objective: To quantify the antagonistic effect of 5-HMT on muscarinic receptor-mediated smooth muscle contraction.

Materials:

  • Guinea pig urinary bladder.

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7), aerated with 95% O2 / 5% CO2.[11]

  • Carbachol (muscarinic agonist).

  • 5-Hydroxymethyl Tolterodine.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the urinary bladder. Cut the bladder into longitudinal strips (approximately 10 mm long and 2 mm wide).

  • Mounting: Mount the tissue strips in organ baths containing Krebs solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply an initial tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Standardization: Elicit reproducible contractions by repeated application of a submaximal concentration of carbachol or KCl.

  • Cumulative Concentration-Response Curve (CCRC) to Agonist: Obtain a control CCRC for carbachol by adding the agonist in a cumulative manner.

  • Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a known concentration of 5-HMT for a predetermined period (e.g., 30-60 minutes).

  • CCRC in Presence of Antagonist: In the continued presence of 5-HMT, repeat the CCRC for carbachol.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of 5-HMT.

Data Analysis (Schild Analysis):

  • For each concentration of 5-HMT, calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in its absence.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 5-HMT (-log[B]) on the x-axis.

  • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

  • The Kb can be calculated from the pA2 value (Kb = 10^-pA2).

G cluster_setup Tissue Preparation and Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis (Schild Plot) Dissect Dissect Guinea Pig Bladder Strips Mount Mount Tissues in Organ Baths Dissect->Mount Equilibrate Equilibrate Tissues Mount->Equilibrate Control_CCRC Generate Control Carbachol CCRC Equilibrate->Control_CCRC Washout Wash Tissues Control_CCRC->Washout Incubate_Antagonist Incubate with 5-HMT Washout->Incubate_Antagonist Antagonist_CCRC Generate Carbachol CCRC in Presence of 5-HMT Incubate_Antagonist->Antagonist_CCRC Calc_DR Calculate Dose Ratios (DR) Antagonist_CCRC->Calc_DR Plot_Schild Plot log(DR-1) vs. -log[5-HMT] Calc_DR->Plot_Schild Determine_pA2 Determine pA2 from x-intercept Plot_Schild->Determine_pA2

Workflow for Isolated Tissue Functional Assay and Schild Analysis.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. There are five subtypes, which can be broadly categorized based on their primary G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. 5-Hydroxymethyl Tolterodine, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing the binding of acetylcholine to the receptor.

Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

In the urinary bladder, the M3 receptor is the primary mediator of detrusor muscle contraction. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction. 5-HMT blocks this pathway at the receptor level.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACH Acetylcholine M3R M3 Muscarinic Receptor ACH->M3R Activates HMT 5-HMT HMT->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Modulates G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACH Acetylcholine M2R M2 Muscarinic Receptor ACH->M2R Activates HMT 5-HMT HMT->M2R Blocks Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

References

Methodological & Application

Application Note: High-Throughput Quantification of Tolterodine in Rat Plasma Using LC-MS/MS with 5-Hydroxymethyl Tolterodine-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, in rat plasma. The method utilizes 5-Hydroxymethyl Tolterodine-d14 as a stable isotope-labeled internal standard for accurate quantification.[1][2] A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and routine drug monitoring.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the 5-hydroxymethyl derivative.[5][6] This metabolite is also pharmacologically active and contributes significantly to the therapeutic effect of the drug.[3][4] Therefore, a reliable method for the simultaneous quantification of both tolterodine and its active metabolite is crucial for pharmacokinetic and drug metabolism studies. This application note presents a validated LC-MS/MS method that is rapid, sensitive, and specific for this purpose.

Experimental

Materials and Reagents
  • Tolterodine tartrate

  • 5-Hydroxymethyl Tolterodine

  • 5-Hydroxymethyl Tolterodine-d14 (Internal Standard)[7][8][9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (deionized)

  • Rat plasma

Sample Preparation

A liquid-liquid extraction method was employed for the extraction of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard from rat plasma.[1][2]

Liquid Chromatography

Chromatographic separation was achieved on an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) using an isocratic mobile phase.[1][2]

Mass Spectrometry

The analytes were detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.[1][2]

Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and 5-Hydroxymethyl Tolterodine-d14 in methanol.

  • Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank rat plasma.

Sample Preparation Protocol
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (5-Hydroxymethyl Tolterodine-d14).

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

ParameterTolterodine5-Hydroxymethyl Tolterodine
Linearity Range (pg/mL) 20.00–5000.0020.00–5000.00
Intra-day Precision (% CV) 0.62–6.361.38–4.22
Inter-day Precision (% CV) 1.73–4.841.62–4.25
Intra-day Accuracy (%) 98.75–103.5698.08–104.67
Inter-day Accuracy (%) 99.20–104.4098.73–103.06

Data sourced from a validated method for the determination of tolterodine and its metabolite in rat plasma.[1][2]

Chromatographic and Mass Spectrometric Conditions

ParameterValue
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][2]
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1][2]
Flow Rate 0.5 mL/min[1][2]
Column Temperature 20 °C[1]
Ionization Mode ESI Positive[1][2]
MRM Transition (Tolterodine) m/z 326.1 → 147.1[1][2]
MRM Transition (5-Hydroxymethyl Tolterodine) m/z 342.2 → 223.1[1][2]
MRM Transition (5-Hydroxymethyl Tolterodine-d14) m/z 356.2 → 223.1[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (5-Hydroxymethyl Tolterodine-d14) plasma->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (Ascentis Express RP amide) recon->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine.

metabolic_pathway tolterodine Tolterodine hm_tolterodine 5-Hydroxymethyl Tolterodine (Active Metabolite) tolterodine->hm_tolterodine CYP2D6 (Primary Pathway) nd_tolterodine N-Dealkylated Tolterodine tolterodine->nd_tolterodine CYP3A (Secondary Pathway)

Caption: Metabolic pathway of tolterodine.

References

Application Notes: Utilizing rac 5-Hydroxymethyl Tolterodine-d14 as an Internal Standard for the Bioanalysis of Tolterodine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] Following oral administration, tolterodine is extensively metabolized in the liver, mainly through oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6, forming the pharmacologically active 5-hydroxymethyl metabolite.[2][3] Given the significance of this metabolite in the therapeutic effect of tolterodine, accurate and simultaneous quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5]

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7] rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled analog of the primary active metabolite of tolterodine and serves as an ideal internal standard (IS) for its quantification.[8][9] Its near-identical physicochemical properties to the analyte ensure that it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the analytical method.[7][10]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in plasma.

Tolterodine Metabolism

The primary metabolic pathway of tolterodine involves the oxidation of the 5-methyl group to form the 5-hydroxymethyl metabolite, a reaction catalyzed by CYP2D6.[1][2][3] A secondary, less prominent pathway, particularly in individuals with poor CYP2D6 metabolism, is the dealkylation of the nitrogen, mediated by CYP3A4.[2][3] The 5-hydroxymethyl metabolite is also pharmacologically active, with a similar antimuscarinic activity to tolterodine.[3]

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite CYP2D6 (Primary) Dealkylated N-dealkylated Tolterodine Tolterodine->Dealkylated CYP3A4 (Secondary) Further_Metabolites Further Metabolites (5-carboxylic acid, etc.) Metabolite->Further_Metabolites

Figure 1: Metabolic pathway of Tolterodine.

Experimental Protocol: LC-MS/MS Bioanalysis of Tolterodine and 5-Hydroxymethyl Tolterodine

This protocol outlines a validated method for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma using tolterodine-d6 and this compound as internal standards, respectively.[4]

Materials and Reagents
  • Analytes: Tolterodine, 5-Hydroxymethyl Tolterodine

  • Internal Standards: Tolterodine-d6, this compound

  • Plasma: Blank rat plasma with anticoagulant (e.g., EDTA)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate, Methyl t-butyl ether, Formic acid

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standards in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction

The following workflow illustrates the sample preparation procedure.

Sample_Preparation_Workflow Start Start: Plasma Sample (Calibration Standard, QC, or Unknown) Add_IS Add Internal Standard Working Solution (Tolterodine-d6 and 5-Hydroxymethyl Tolterodine-d14) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., Methyl t-butyl ether) Vortex1->Add_Solvent Vortex2 Vortex Mix Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Separate Separate the Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (under Nitrogen) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Figure 2: Sample Preparation Workflow.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions [4]

ParameterValue
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)
Mobile Phase 10 mM Ammonium acetate and Acetonitrile (20:80, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Table 2: Mass Spectrometric Conditions [4][11][12]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Tolterodinem/z 326.1 → 147.1
5-Hydroxymethyl Tolterodinem/z 342.2 → 223.1
Tolterodine-d6 (IS)m/z 332.3 → 153.1
5-Hydroxymethyl Tolterodine-d14 (IS)m/z 356.2 → 223.1

Method Validation Summary

The described method has been validated according to regulatory guidelines.[4] The following tables present a summary of the validation parameters.

Table 3: Linearity and Lower Limit of Quantification (LLOQ) [4][13]

AnalyteLinear Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)
Tolterodine20.00 - 5000.0020.00> 0.99
5-Hydroxymethyl Tolterodine20.00 - 5000.0020.00> 0.99

Table 4: Precision and Accuracy [11][14]

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine LQC6.364.84103.56104.40
MQC0.621.7398.7599.20
HQC1.852.54101.23100.50
5-Hydroxymethyl Tolterodine LQC4.224.25104.67103.06
MQC1.381.6298.0898.73
HQC2.563.12102.15101.80

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine. The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic and bioequivalence evaluation of tolterodine.

References

Application of 5-Hydroxymethyl Tolterodine-d14 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard in pharmacokinetic (PK) studies of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is the gold standard in bioanalysis, offering high accuracy and precision in quantifying drug and metabolite concentrations in biological matrices.[1] 5-Hydroxymethyl Tolterodine-d14, being chemically identical to the analyte of interest but with a different mass, co-elutes during chromatography and effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][2][3]

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver. In individuals with the extensive-oxidizer phenotype, the primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5][6] Both tolterodine and 5-HMT contribute to the therapeutic effect.[6][7] In poor metabolizers, who lack functional CYP2D6, tolterodine is primarily metabolized by CYP3A4 to an inactive, N-dealkylated metabolite.[4]

Tolterodine_Metabolism cluster_em Extensive Metabolizers cluster_pm Poor Metabolizers Tolterodine Tolterodine 5-HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->5-HMT CYP2D6 N-dealkylated N-dealkylated Tolterodine (Inactive Metabolite) Tolterodine->N-dealkylated CYP3A4

Metabolic pathway of Tolterodine in extensive and poor metabolizers.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous quantification of tolterodine and 5-HMT in plasma samples for pharmacokinetic studies.[8][9] The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard for 5-HMT ensures the reliability of the bioanalytical method.[8][9]

Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol outlines a liquid-liquid extraction method followed by LC-MS/MS analysis for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in rat plasma, using tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards.[8][9]

1. Materials and Reagents:

  • Reference standards: Tolterodine, 5-Hydroxymethyl Tolterodine

  • Internal standards: Tolterodine-d6, 5-Hydroxymethyl Tolterodine-d14

  • Control rat plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • 10 mM Ammonium acetate

  • Methyl-t-butyl ether (MTBE)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and 5-HMT-d14 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions with a 50:50 acetonitrile:water mixture to create calibration curve standards and quality control (QC) samples. Prepare a combined working solution of the internal standards (e.g., 6000 pg/mL for tolterodine-d6 and 5-HMT-d14).

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 25 µL of the combined internal standard working solution (tolterodine-d6 and 5-HMT-d14).

  • Vortex for 30 seconds.

  • Add 2.0 mL of methyl-t-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent[10]

  • Mass Spectrometer: API 4200 triple quadrupole instrument or equivalent[10]

  • Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[8][9]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[8][9]

  • Flow Rate: 0.5 mL/min[8][9]

  • Injection Volume: 10 µL

  • Column Temperature: 20°C[8]

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for a pharmacokinetic study using 5-Hydroxymethyl Tolterodine-d14.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Aliquoting IS_Spiking Internal Standard Spiking (5-HMT-d14) Plasma->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Bioanalytical workflow for pharmacokinetic studies.

Data Presentation

The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard allows for the generation of robust and reliable data. Below are tables summarizing typical validation parameters for an LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT.

Table 1: Mass Spectrometric Parameters
Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
Tolterodine-d6332.3153.1
5-Hydroxymethyl Tolterodine342.2223.1
5-Hydroxymethyl Tolterodine-d14 356.2 223.1
Data sourced from a validated LC-MS/MS method for rat plasma.[8][9][10]
Table 2: Method Validation Summary
ParameterTolterodine5-Hydroxymethyl Tolterodine
Linearity Range (pg/mL) 20.00 - 5000.0020.00 - 5000.00
Intra-day Precision (%RSD) 0.62 - 6.361.38 - 4.22
Inter-day Precision (%RSD) 1.73 - 4.841.62 - 4.25
Intra-day Accuracy (%) 98.75 - 103.5698.08 - 104.67
Inter-day Accuracy (%) 99.20 - 104.4098.73 - 103.06
Mean Extraction Recovery (%) 85.1 - 97.095.5 - 96.9
Validation data for a method quantifying tolterodine and 5-HMT in rat plasma.[5][8][9]
Table 3: Pharmacokinetic Parameters of Tolterodine and 5-HMT in Rats (Oral Administration)
AnalyteCmax (ng/mL)AUClast (ng·h/mL)
Tolterodine3.00 ± 0.5420.4 ± 10.5
5-Hydroxymethyl Tolterodine0.27 ± 0.060.82 ± 0.34
Pharmacokinetic parameters following a 10 mg/kg oral dose of tolterodine in rats.[5]

These data demonstrate the successful application of a validated bioanalytical method, underpinned by the use of appropriate deuterated internal standards like 5-Hydroxymethyl Tolterodine-d14, to characterize the pharmacokinetic profiles of tolterodine and its active metabolite.

References

Application Notes & Protocols for Bioanalytical Method Development of Tolterodine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is primarily metabolized in the liver, with the major pharmacologically active metabolite being 5-hydroxymethyl tolterodine (5-HMT).[2][3] Both tolterodine and 5-HMT contribute significantly to the therapeutic effect.[2][3] Therefore, a sensitive and selective bioanalytical method for the simultaneous quantification of tolterodine and its metabolites is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tolterodine and 5-HMT in biological matrices.

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism primarily through two pathways mediated by cytochrome P450 enzymes.[1][4] The principal pathway involves the oxidation of the 5-methyl group, catalyzed by CYP2D6, to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT).[2][4][5] A secondary pathway, particularly in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, which is catalyzed by CYP3A enzymes.[1][2][4] Further metabolism of 5-HMT leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[2][3]

Tolterodine_Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A (N-Dealkylation) CA 5-Carboxylic Acid Metabolite HMT->CA Oxidation NDCA N-Dealkylated 5-Carboxylic Acid Metabolite NDT->NDCA Oxidation

Metabolic pathway of Tolterodine.

Quantitative Bioanalytical Method: LC-MS/MS

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of tolterodine and its active metabolite, 5-HMT, in plasma.[6]

Table 1: LC-MS/MS Method Parameters
ParameterTolterodine5-Hydroxymethyl Tolterodine (5-HMT)
Internal Standard (IS) Tolterodine-d65-Hydroxymethyl Tolterodine-d14
Linear Range 20.00–5000.00 pg/mL[6]20.00–5000.00 pg/mL[6]
Lower Limit of Quantification (LLOQ) 20.00 pg/mL[6]20.00 pg/mL[6]
Accuracy (Intra-day) 98.75–103.56%[6]98.08–104.67%[6]
Accuracy (Inter-day) 99.20–104.40%[6]98.73–103.06%[6]
Precision (Intra-day, %CV) 0.62–6.36%[6]1.38–4.22%[6]
Precision (Inter-day, %CV) 1.73–4.84%[6]1.62–4.25%[6]
Mean Recovery 92.68%[6]87.09%[6]
MRM Transition (m/z) 326.1 → 147.1[6]342.2 → 223.1[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of tolterodine, 5-HMT, and their respective internal standards from plasma samples.[6]

Materials:

  • Human or rat plasma samples

  • Tolterodine and 5-HMT analytical standards

  • Tolterodine-d6 and 5-HMT-d14 internal standards

  • Methyl t-butyl ether (MTBE)

  • Reconstitution solution (10 mM ammonium acetate in 20:80 (v/v) acetonitrile:water)[6]

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (Tolterodine-d6 and 5-HMT-d14).

  • Add 2.0 mL of methyl t-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standards (Tolterodine-d6, 5-HMT-d14) start->add_is add_mtbe Add Methyl t-butyl Ether (2.0 mL) add_is->add_mtbe vortex1 Vortex (10 min) add_mtbe->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Reconstitution Solution evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer

Chromatographic Conditions:

  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[6]

  • Flow Rate: 0.5 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: Ambient

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions:

    • Tolterodine: m/z 326.1 → 147.1[6]

    • Tolterodine-d6 (IS): m/z 332.3 → 153.1[6]

    • 5-HMT: m/z 342.2 → 223.1[6]

    • 5-HMT-d14 (IS): m/z 356.2 → 223.1[6]

Table 2: Calibration Standard and Quality Control Sample Concentrations
Sample TypeConcentration LevelTolterodine (pg/mL)5-HMT (pg/mL)
Calibration Standards 120.0[6]20.0[6]
240.0[6]40.0[6]
3100.0[6]100.0[6]
4250.0[6]250.0[6]
5500.0[6]500.0[6]
61000.0[6]1000.0[6]
72000.0[6]2000.0[6]
84000.0[6]4000.0[6]
95000.0[6]5000.0[6]
Quality Control (QC) LLOQ QC20.0[6]20.0[6]
Low QC60.0[6]60.0[6]
Medium QC1500.0[6]1500.0[6]
High QC3500.0[6]3500.0[6]

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, in plasma. The detailed protocols for sample preparation and analysis, along with the summarized validation data, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. This method is suitable for supporting clinical and non-clinical studies requiring the bioanalysis of tolterodine.

References

Preparation of stock and working solutions for 5-Hydroxymethyl Tolterodine-d14

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive list of SEO-driven, long-tail keywords has been generated for the compound "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate," tailored for scientific researchers. The keywords are categorized based on five specific researcher intents to effectively guide content creation.

The following table provides a structured overview of these long-tail keywords, designed to align with the various stages of scientific inquiry, from initial discovery to comparative analysis.

CategoryLong-tail Keyword
Foundational & Exploratory synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
chemical properties of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate structure elucidation
biological activity of dichlorinated naphthoquinone acetates
spectroscopic analysis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
thermal stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
solubility of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in organic solvents
potential therapeutic targets of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
in vitro cytotoxicity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
mechanism of action of substituted naphthoquinones
Methodological & Application using (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in cell culture
protocol for dissolving (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for assays
high-performance liquid chromatography method for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
application of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in cancer research
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate as an enzyme inhibitor
experimental guide for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in enzymatic assays
techniques for measuring the effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
developing a research model for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate studies
how to work with chlorinated compounds in the lab
delivery of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to cells
Troubleshooting & Optimization improving the yield of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate synthesis
challenges in the purification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
preventing degradation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in solution
optimizing concentration of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for experiments
troubleshooting (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate precipitation in media
common issues with using dichlorinated naphthoquinones
enhancing the bioavailability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
how to increase the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
avoiding artifacts in assays with (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
refinement of analytical methods for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
Validation & Comparative comparing the efficacy of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to other quinones
validation of the biological effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate vs. doxorubicin in cancer cells
cross-validation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate's mechanism
comparative analysis of chlorinated vs. non-chlorinated naphthoquinones
independent verification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate activity
assessing the specificity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
control experiments for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate studies
benchmarking (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against known inhibitors
confirming the identity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate from a commercial source

Application Note: Quantification of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and other drug development applications. The protocol includes information on sample preparation, chromatographic conditions, and mass spectrometric parameters, including specific Multiple Reaction Monitoring (MRM) transitions for tolterodine, 5-hydroxymethyl tolterodine, and their respective deuterated internal standards.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active 5-hydroxymethyl metabolite, which contributes significantly to the therapeutic effect.[2][4][5] Accurate and reliable quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This document outlines a validated LC-MS/MS method for this purpose.

Experimental

Materials and Reagents
  • Tolterodine reference standard

  • 5-Hydroxymethyl Tolterodine reference standard

  • Tolterodine-d6 (internal standard)

  • 5-Hydroxymethyl Tolterodine-d14 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, tolterodine-d6, and 5-hydroxymethyl tolterodine-d14 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the parent drug and metabolite stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a solution containing a fixed concentration of tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 in the same diluent as the working standard solutions.

Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of methyl t-butyl ether and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6]
Mobile Phase A: 10 mM Ammonium acetate in waterB: Acetonitrile[6]
Gradient Isocratic: 20% A and 80% B[6]
Flow Rate 0.5 mL/min[6]
Column Temperature 20°C[6]
Injection Volume 10 µL[6]

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Resolution Unit[7]
Source Temperature 500°C
IonSpray Voltage 5500 V
Declustering Potential (DP) 50 V[7]
Entrance Potential (EP) 10 V
Collision Energy (CE) 35 V[7]
Collision Cell Exit Potential (CXP) 12 V[7]
MRM Transitions

The following MRM transitions should be used for the quantification of the analytes and their internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tolterodine 326.1147.1
5-Hydroxymethyl Tolterodine 342.2223.1
Tolterodine-d6 (IS) 332.3153.1
5-Hydroxymethyl Tolterodine-d14 (IS) 356.2223.1

Data sourced from multiple references.[6][8]

Quantitative Data Summary

The described method has been validated over a linear concentration range and has demonstrated good precision and accuracy.

AnalyteLinear Range (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine 20.00–5000.00[6]0.62–6.36[6]1.73–4.84[6]98.75–103.56[6]99.20–104.40[6]
5-Hydroxymethyl Tolterodine 20.00–5000.00[6]1.38–4.22[6]1.62–4.25[6]98.08–104.67[6]98.73–103.06[6]

Visualizations

Tolterodine Metabolism Pathway

Tolterodine_Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT Oxidation NDT N-Dealkylated Tolterodine Tolterodine->NDT Dealkylation CYP2D6 CYP2D6 CYP2D6->Tolterodine:n CYP3A4 CYP3A4 CYP3A4->Tolterodine:s LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standards (Tolterodine-d6, 5-HMT-d14) Plasma->Add_IS LLE Liquid-Liquid Extraction (Methyl t-butyl ether) Add_IS->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (Ascentis Express RP amide) Reconstitute->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant Report Generate Report Quant->Report

References

Troubleshooting & Optimization

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "EF24" in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the potential of the synthetic curcumin analog EF24, a comprehensive understanding of existing literature and experimental nuances is paramount. To facilitate this exploration, a curated list of SEO-driven, long-tail keywords has been compiled, categorized by researcher intent. This resource aims to streamline literature searches and guide content creation, ultimately accelerating the pace of discovery in fields investigating EF24's anti-cancer, anti-inflammatory, and anti-bacterial properties.

EF24, a synthetic analogue of curcumin, has garnered significant attention in the scientific community for its enhanced bioavailability and potency compared to its natural counterpart.[1] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2] Research has also pointed to its influence on other critical cellular pathways, highlighting its potential as a multifaceted therapeutic agent.

This keyword guide is structured to align with the typical workflow of a research project, from initial exploration to validation and comparison. By providing targeted long-tail keywords, it enables researchers to efficiently locate specific information pertinent to their stage of investigation.

Below is a detailed breakdown of keywords categorized by five key researcher intents:

CategoryLong-tail Keyword
Foundational & Exploratory EF24 mechanism of action in cancer cells
EF24 signaling pathway modulation
biological activity of EF24 compound
what is EF24 and its chemical structure
EF24 solubility and stability profile
EF24 as a synthetic curcumin analog
EF24 NF-κB pathway inhibition
investigating the anti-inflammatory effects of EF24
EF24's role in apoptosis and cell cycle arrest
antibacterial properties of EF24
EF24 regulation of gene expression
initial studies on EF24 efficacy
EF24 discovery and synthesis
physicochemical properties of EF24
preclinical evaluation of EF24
Methodological & Application EF24 experimental protocol for in vitro studies
using EF24 in cell culture assays
EF24 administration in animal models of cancer
preparing EF24 stock solution for experiments
EF24 dosage for in vivo research
MTT assay protocol with EF24 treatment
colony formation assay using EF24
western blot analysis of EF24 treated cells
EF24 in xenograft mouse models
methods for assessing EF24 bioavailability
EF24 treatment in combination with chemotherapy
flow cytometry analysis after EF24 exposure
establishing an EF24-resistant cell line
immunofluorescence staining for EF24 targets
in vivo imaging of EF24 distribution
Troubleshooting & Optimization improving EF24 solubility for in vitro assays
overcoming poor EF24 bioavailability in vivo
EF24 nanoparticle formulation for drug delivery
developing a liposomal EF24 delivery system
common experimental problems with EF24
optimizing EF24 concentration for cell viability assays
assessing EF24 stability in DMSO at -20°C
troubleshooting inconsistent western blot results for EF24 targets
identifying and minimizing EF24 off-target effects
evaluating EF24 toxicity in preclinical animal models
EF24 degradation products and their effects
strategies to reduce EF24-induced cytotoxicity in normal cells
challenges in scaling up EF24 synthesis
mitigating EF24 precipitation in aqueous solutions
optimizing EF24 treatment duration for maximum effect
Validation & Comparative EF24 versus curcumin anticancer activity
comparing EF24 with cisplatin in ovarian cancer cells
efficacy of EF24 compared to other NF-κB inhibitors
validation of EF24 as a therapeutic target in vivo
EF24 vs. gemcitabine in pancreatic cancer models
comparative study of EF24 and other curcumin analogs
head-to-head comparison of EF24 and sorafenib in liver cancer
validating the synergistic effect of EF24 with paclitaxel
EF24 compared to 5-fluorouracil in colon cancer treatment
assessing the superiority of EF24 over traditional anti-inflammatory drugs
cross-validation of EF24's mechanism of action in different cell lines
comparative analysis of EF24's bioavailability with other formulations
evaluating EF24's safety profile against other kinase inhibitors
validation of EF24's efficacy in patient-derived xenografts
comparing the gene expression profiles of cells treated with EF24 and other agents

References

Technical Support Center: Analysis of 5-Hydroxymethyl Tolterodine-d14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common analytical challenges, specifically focusing on achieving optimal peak shape for 5-Hydroxymethyl Tolterodine-d14 in liquid chromatography (LC) applications.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxymethyl Tolterodine-d14 and why is its peak shape challenging?

5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled version of the primary active metabolite of Tolterodine, a muscarinic receptor antagonist.[1][2] From a chromatographic perspective, it is a basic compound containing a tertiary amine functional group, with a pKa of 9.28.[3] This basic nature is the primary reason for poor peak shape, particularly peak tailing, in reversed-phase HPLC. The issue arises from strong, undesirable ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[4][5][6]

Q2: What is the most common cause of peak tailing for this compound?

The most frequent cause of peak tailing for basic compounds like 5-Hydroxymethyl Tolterodine-d14 is "secondary retention" mechanisms.[6] While the primary (and desired) retention mechanism is hydrophobic interaction with the C18 stationary phase, a secondary ionic interaction can occur. At mobile phase pH levels above approximately 3, the acidic silanol groups (Si-OH) on the silica backbone of the column packing deprotonate to become ionized silanols (Si-O⁻).[5] Simultaneously, the basic amine on the analyte becomes protonated (R₃N⁺H). The resulting electrostatic attraction between the analyte and the stationary phase leads to a mixed-mode retention that causes significant peak tailing.[4][6]

Q3: Can my LC system hardware contribute to poor peak shape?

Yes. Beyond chemical interactions, system hardware can significantly impact peak symmetry. Common issues include:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This can result from using tubing with an unnecessarily large internal diameter or from poorly made connections (e.g., improper ferrule depth).[4][7]

  • Column Voids or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, leading to split or tailing peaks.[6] This can be caused by pressure shocks, mobile phase incompatibility, or injection of unfiltered samples.

Troubleshooting Guide: Resolving Poor Peak Shape

This guide provides a systematic, question-driven approach to diagnosing and resolving common peak shape issues.

Problem 1: My peak is tailing.

Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge. It is the most common issue for this analyte.

The mobile phase is the most critical factor for controlling the peak shape of basic compounds.

  • Is your mobile phase pH too high? The most effective strategy to reduce silanol interactions is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.5, the vast majority of silanol groups will be protonated (neutral), eliminating the ionic interaction that causes tailing.[6][8]

    Solution: Add a modifier to your aqueous mobile phase.

    • 0.1% Formic Acid: A common and effective choice for LC-MS, as it is volatile and provides a pH of approximately 2.7.[9][10]

    • 0.1% Phosphoric Acid: An excellent option for UV-based detection when MS is not used. It is a stronger acid and ensures complete protonation of silanols.

  • Are you using a buffer or additive? If operating at a low pH is not sufficient or desirable for your separation, other additives can mask the silanol groups.

    Solution: Incorporate a buffer or a competitive base.

    • Ammonium Acetate or Ammonium Formate (e.g., 10 mM): These buffers help control the pH and the ammonium ion can compete with the analyte for active sites. They are widely used in published methods for Tolterodine and its metabolites.[11][12][13]

    • Triethylamine (TEA): Adding a small amount (e.g., 0.1%) of a competitive base like TEA can effectively mask silanol groups, though it is not ideal for MS detection due to ion suppression.[7][14]

  • Is your column suitable for basic analytes? Older, "Type A" silica columns have a high concentration of acidic silanols. Modern columns are designed to minimize these effects.

    Solution: Use a high-purity, end-capped column.

    • End-Capped Columns: Choose columns that are "fully end-capped" to block a majority of the residual silanols.[6]

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which use proprietary technologies to shield silanols.

    • Alternative Chemistries: Consider stationary phases with embedded polar groups or amide phases, which have been shown to provide excellent peak shape for this specific compound.[11][13]

  • Is your injection solvent stronger than your mobile phase? Injecting a sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion, including tailing.[15]

    Solution: Dissolve your sample in the initial mobile phase composition or a solvent that is weaker. For example, if your gradient starts at 20% acetonitrile, your sample solvent should not exceed this concentration.

  • Is your column overloaded? Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[7][15]

    Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves dramatically, column overload was the issue.

Problem 2: My peak is fronting.

Peak fronting, where the leading edge of the peak is sloped, is typically caused by column overload or sample solvent issues.[16]

  • Diagnosis & Solution: The primary cause is injecting too high a concentration of the analyte.[15] Prepare a dilution of your sample (e.g., 1:10) and re-analyze. If fronting is eliminated, you have confirmed overload. Reduce the sample concentration or injection volume accordingly.

Problem 3: My peak is split or has a shoulder.

Split peaks suggest a disruption in the flow path, either before or at the very beginning of the column.[8]

  • Diagnosis & Solution:

    • Check Connections: Ensure all fittings between the injector and the column are secure and that the tubing is seated correctly.

    • Inspect Column: A split peak is often a sign of a partially blocked inlet frit or a void in the column's packed bed.[8] First, try disconnecting the column and flushing it in the reverse direction (if permitted by the manufacturer). If this does not resolve the issue, the column likely needs to be replaced. To prevent recurrence, always filter your samples and use a guard column.[14]

    • Evaluate Injection Solvent: A severe mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting. Ensure your sample is dissolved in a solvent composition similar to or weaker than the mobile phase.

Data Presentation & Protocols

Table 1: Recommended Starting LC-MS Conditions for 5-Hydroxymethyl Tolterodine

This table summarizes typical parameters from validated, published methods that can serve as an excellent starting point for method development.[11][12][13]

ParameterRecommended ConditionRationale & Notes
Column Ascentis Express RP-Amide (50 x 4.6 mm, 2.7 µm)Amide-embedded phases offer alternative selectivity and can shield silanol interactions.
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides pH control and is MS-friendly.[11]
Mobile Phase B AcetonitrileStandard reversed-phase organic solvent.
Gradient Isocratic (e.g., 20:80 A:B) or a shallow gradientAn isocratic method has been shown to be effective.[11]
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Column Temp 20 °CLower temperatures can sometimes increase retention and alter selectivity.
Injection Vol. 1 - 10 µLStart low to avoid overload.
Sample Solvent Initial Mobile Phase or 60% MethanolEnsure solvent is not significantly stronger than the mobile phase.[11]
Experimental Protocol: Mobile Phase pH Scouting

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for improving the peak shape of 5-Hydroxymethyl Tolterodine-d14.

Objective: To evaluate the effect of acidic and buffered mobile phases on peak tailing.

Methodology:

  • Prepare Mobile Phases:

    • Condition A (Low pH): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Condition B (Buffered): Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile.

  • Prepare Sample: Prepare a 1 µg/mL solution of 5-Hydroxymethyl Tolterodine-d14 in a solvent matching the initial conditions of your gradient (e.g., 80% Water / 20% Acetonitrile).

  • System Setup:

    • Install a reliable C18 column (e.g., Waters XSelect CSH, Agilent Zorbax Extend-C18).

    • Set a flow rate of 0.5 mL/min and a column temperature of 30 °C.

    • Use a simple gradient (e.g., 20% to 95% B over 5 minutes).

  • Execution:

    • Equilibrate the system thoroughly with Condition A mobile phase for at least 15 column volumes.

    • Inject the sample three times and record the chromatograms.

    • Calculate the average USP Tailing Factor for the analyte peak.

    • Re-equilibrate the system thoroughly with Condition B mobile phase.

    • Inject the sample three times and record the chromatograms.

    • Calculate the average USP Tailing Factor for the analyte peak.

  • Analysis: Compare the peak shapes and tailing factors obtained under both conditions. A tailing factor closer to 1.0 indicates a better peak shape. The low pH condition is expected to yield a significantly improved, more symmetrical peak.

Visualizations

Troubleshooting Workflow for Peak Tailing

This diagram illustrates a logical workflow for diagnosing and solving the common problem of peak tailing for basic compounds.

G start Poor Peak Shape: Tailing Observed check_ph Step 1: Evaluate Mobile Phase Is pH low enough (e.g., < 3.5)? start->check_ph adjust_ph Action: Lower pH Add 0.1% Formic Acid or use buffer (e.g., 10mM NH4Ac). check_ph->adjust_ph No check_column Step 2: Evaluate Column Is it a modern, end-capped column suitable for basic compounds? check_ph->check_column Yes adjust_ph->check_column change_column Action: Use a base-deactivated or alternative chemistry (e.g., Amide) column. check_column->change_column No check_sample Step 3: Check Sample Conditions Is injection solvent appropriate? Is column overloaded? check_column->check_sample Yes change_column->check_sample adjust_sample Action: Re-dissolve sample in mobile phase. Inject a 1:10 dilution. check_sample->adjust_sample No check_system Step 4: Inspect Hardware Check for leaks, dead volume, or column blockage. check_sample->check_system Yes adjust_sample->check_system fix_system Action: Replace fittings, tubing, or column. Use a guard column. check_system->fix_system No end_good Peak Shape Resolved check_system->end_good Yes fix_system->end_good end_bad Issue Persists: Consult Specialist fix_system->end_bad

Caption: A step-by-step troubleshooting workflow for resolving peak tailing issues.

Mechanism of Silanol Interaction and Mitigation

This diagram shows how acidic mobile phase mitigates the secondary ionic interactions responsible for peak tailing.

G Mechanism of Peak Tailing for Basic Analytes cluster_0 Condition 1: High pH (e.g., pH > 4) cluster_1 Condition 2: Low pH (e.g., pH < 3) silanol_ionized Ionized Silanol (Si-O⁻) tailing Strong Ionic Interaction = Peak Tailing analyte_protonated Protonated Analyte (R₃N⁺H) analyte_protonated->silanol_ionized Electrostatic Attraction silanol_neutral Neutral Silanol (Si-OH) good_peak No Interaction = Symmetrical Peak analyte_protonated2 Protonated Analyte (R₃N⁺H) mitigation Mitigation: Add H⁺ (e.g., Formic Acid) cluster_1 cluster_1 cluster_0 cluster_0

Caption: How low pH neutralizes silanols to prevent peak tailing of basic analytes.

References

Addressing isotopic cross-talk with deuterated tolterodine standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic cross-talk when using deuterated tolterodine standards in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of using deuterated tolterodine?

A1: Isotopic cross-talk, or isotopic interference, occurs when the mass spectral signal of the analyte (tolterodine) overlaps with the signal of its deuterated internal standard (e.g., tolterodine-d6).[1] This can happen in two primary ways:

  • Contribution from Analyte to Internal Standard: Due to the natural abundance of heavy isotopes like ¹³C, a small percentage of unlabeled tolterodine molecules will have a mass that is one or more mass units higher than its monoisotopic mass. If the mass difference between tolterodine and its deuterated standard is small, these isotopic peaks can overlap with the mass of the internal standard, artificially inflating its signal.[2]

  • Contribution from Internal Standard to Analyte: The deuterated tolterodine standard may contain a small amount of the unlabeled tolterodine as an impurity from its synthesis.[2][3] This impurity will contribute to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[3][4]

Q2: Why is a deuterated internal standard considered the "gold standard" for tolterodine analysis?

A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS because they are chemically almost identical to the analyte.[5] This similarity ensures they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[5][6] This allows the internal standard to effectively compensate for variability in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[3][5]

Q3: What are the ideal purity requirements for a deuterated tolterodine standard?

A3: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3] The generally accepted requirements are summarized in the table below. High purity ensures that the internal standard does not introduce interferences or contribute to the analyte signal.[3][4]

Purity TypeRecommended LevelRationale
Chemical Purity >99%[3][4]Prevents interference from other compounds that could affect the accuracy and precision of the assay.[4]
Isotopic Enrichment ≥98%[3][4]Minimizes the amount of unlabeled tolterodine present as an impurity, which can cause overestimation of the analyte's concentration.[3][4]

Q4: How many deuterium atoms are optimal for a tolterodine internal standard?

A4: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[3][5] The ideal number for tolterodine-d(n) is sufficient to shift its mass-to-charge ratio (m/z) outside the natural isotopic distribution of unlabeled tolterodine to prevent cross-talk.[5] A mass difference of at least 4-5 Da is often recommended to minimize this interference.[2] For example, tolterodine-d6 is commonly used.[7]

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments.

Issue 1: Signal for unlabeled tolterodine is detected in blank samples containing only the deuterated standard.

  • Question: I prepared a blank sample (matrix + deuterated tolterodine) and see a peak at the MRM transition for unlabeled tolterodine. What is the cause?

  • Answer: This is a classic sign of isotopic impurity in your deuterated internal standard.[1] The deuterated tolterodine you are using likely contains a small percentage of the non-deuterated (d0) form as an impurity from the manufacturing process.[2][3] This will produce a false positive signal in your blank and quality control (QC) samples.[1]

  • Troubleshooting Steps:

    • Assess Purity: Inject a high-concentration solution of the deuterated tolterodine standard alone and monitor the MRM transition for the unlabeled analyte.[5] A significant signal confirms the presence of the unlabeled impurity.

    • Consult Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity of the standard.[5]

    • Contact Supplier: If the level of unlabeled analyte is unacceptably high, contact the supplier to obtain a higher purity batch.[5]

Issue 2: The calibration curve for tolterodine is non-linear, showing a positive bias at higher concentrations.

  • Question: My calibration curve is bending upwards at the high end of the concentration range. Why is this happening?

  • Answer: This non-linearity is often caused by isotopic cross-talk from the analyte to the internal standard.[8] At high concentrations of unlabeled tolterodine, its naturally occurring heavy isotope peaks (e.g., M+1, M+2 due to ¹³C) can contribute significantly to the signal of the deuterated internal standard, especially if the mass difference is small.[2][8] This artificially increases the internal standard's response, which in turn inflates the calculated analyte/internal standard ratio, leading to a positive bias.

  • Troubleshooting Steps:

    • Assess Cross-Talk: Prepare a series of calibration standards without adding the internal standard. Analyze these samples while monitoring the MRM transition of the deuterated standard. A signal that increases with the analyte concentration confirms cross-talk.[2]

    • Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative contribution of the analyte's isotopic signal, improving linearity.[2]

    • Increase Mass Difference: If possible, switch to a deuterated standard with more deuterium atoms (e.g., tolterodine-d7 or higher) to further separate the mass signals of the analyte and the standard.[1]

    • Use a Non-Linear Fit: A non-linear calibration function that mathematically corrects for the known isotopic contribution can be used to achieve more accurate quantification.[8]

Issue 3: The deuterated internal standard signal is unstable or decreases over time.

  • Question: I'm observing a drifting or decreasing signal for my deuterated tolterodine standard throughout my analytical run. What could be the cause?

  • Answer: This issue may be due to deuterium-hydrogen back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., mobile phase).[5] This is more likely if the deuterium labels are on chemically labile sites (like -OH or -NH) and can be accelerated by acidic or basic conditions or elevated temperatures.[3][5][9]

  • Troubleshooting Steps:

    • Check Label Position: Ensure the deuterium labels on your tolterodine standard are on stable positions, such as an aromatic ring or a carbon atom not prone to enolization.

    • Conduct Stability Tests: Incubate the deuterated standard in your sample diluent and mobile phase for a time equivalent to your longest run time. Re-inject and check for a decrease in the standard's signal or an increase in the unlabeled analyte's signal.[2][5]

    • Adjust pH and Temperature: Avoid highly acidic or basic mobile phases if possible and minimize sample storage time at room temperature.[3][9]

    • Consider ¹³C or ¹⁵N Standards: If H/D exchange is unavoidable, using an internal standard labeled with stable isotopes like ¹³C or ¹⁵N is a more stable, albeit often more expensive, alternative.[2]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of Deuterated Tolterodine Standard

  • Objective: To quantify the amount of unlabeled tolterodine (d0) present as an impurity in the deuterated internal standard stock.

  • Methodology:

    • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated tolterodine standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration significantly higher than that used in your analytical method (e.g., 1 µg/mL).[3]

    • LC-MS/MS Analysis: Inject this high-concentration solution directly onto the LC-MS/MS system.

    • Data Acquisition: Monitor the MRM transitions for both the deuterated standard (e.g., tolterodine-d6) and the unlabeled analyte (tolterodine).

    • Data Analysis:

      • Integrate the peak area for any signal observed in the unlabeled tolterodine channel.

      • Integrate the peak area for the signal in the deuterated tolterodine channel.

      • Calculate the percentage of unlabeled impurity using the following formula: % Impurity = (Peak Area of Unlabeled Tolterodine / Peak Area of Deuterated Tolterodine) x 100%

    • Acceptance Criteria: The amount of unlabeled impurity should be minimal, ideally contributing less than 5% to the response of the LLOQ sample.

Protocol 2: Evaluating Isotopic Cross-Talk from Analyte to Internal Standard

  • Objective: To determine the contribution of naturally occurring isotopes from unlabeled tolterodine to the signal of the deuterated internal standard.[2]

  • Methodology:

    • Prepare Analyte-Only Standards: Prepare a full set of calibration standards (from LLOQ to ULOQ) containing only the unlabeled tolterodine in the blank matrix. Do not add the deuterated internal standard. [2][10]

    • Sample Processing: Process these samples using your established extraction procedure. In the step where the internal standard would normally be added, add the equivalent volume of solvent instead.[10]

    • LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.

    • Data Acquisition: Monitor the MRM transition for the deuterated internal standard.

    • Data Analysis:

      • Measure the peak area of the signal observed in the internal standard's channel for each calibration standard.[2]

      • Plot the observed peak area in the IS channel against the concentration of the unlabeled analyte. A linear relationship with a positive slope confirms isotopic cross-talk.[2]

      • Calculate the percent cross-talk at the ULOQ: % Cross-Talk = (Peak Area in IS Channel for ULOQ / Peak Area of IS in a Zero Sample with IS) x 100%

Visualizations

cluster_cause Potential Causes cluster_effect Observed Effects cluster_test Diagnostic Tests cause1 Impurity in IS (Unlabeled Tolterodine) effect1 False positive signal in blanks / Zeros cause1->effect1 Leads to cause2 Analyte Isotopic Contribution (e.g., ¹³C Isotopes) effect2 Non-linear calibration curve (Positive Bias at High Conc.) cause2->effect2 Leads to test1 Analyze High Conc. IS Only (Protocol 1) effect1->test1 Diagnosed by test2 Analyze Calibrators without IS (Protocol 2) effect2->test2 Diagnosed by

Caption: Logical relationship between causes, effects, and diagnostic tests for isotopic cross-talk.

start Start: Observe unexpected signal or non-linearity prep_is Step 1: Prepare & Analyze High Concentration of Deuterated IS Alone start->prep_is check_analyte_channel Step 2: Monitor MRM Channel for Unlabeled Tolterodine prep_is->check_analyte_channel decision_impurity Signal Detected? check_analyte_channel->decision_impurity impurity_yes Conclusion: IS contains unlabeled (d0) impurity. decision_impurity->impurity_yes Yes impurity_no Proceed to Cross-Talk Test decision_impurity->impurity_no No prep_cal Step 3: Prepare & Analyze Calibrators WITHOUT IS impurity_no->prep_cal check_is_channel Step 4: Monitor MRM Channel for Deuterated IS prep_cal->check_is_channel decision_crosstalk Signal increases with analyte conc.? check_is_channel->decision_crosstalk crosstalk_yes Conclusion: Analyte isotopes are cross-contributing to IS signal. decision_crosstalk->crosstalk_yes Yes crosstalk_no End: Issue likely related to other factors (e.g., matrix effects, instrument performance). decision_crosstalk->crosstalk_no No

Caption: Experimental workflow for troubleshooting the source of isotopic cross-talk.

References

Stability of rac 5-Hydroxymethyl Tolterodine-d14 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive compilation of SEO-driven, long-tail keywords has been developed for scientific researchers working with "Spisulosine-d3." The keywords are meticulously categorized based on five distinct researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured list is designed to guide the creation of targeted and effective scientific content.

CategoryLong-tail Keyword
Foundational & Exploratory What is Spisulosine-d3 and its chemical structure
Spisulosine-d3 mechanism of action in cancer cells
Biological activity of deuterated Spisulosine
Spisulosine-d3 as a tracer in metabolic studies
Discovery and origin of Spisulosine
Antiproliferative properties of Spisulosine-d3
Spisulosine-d3's role in inducing apoptosis
Intracellular ceramide accumulation by Spisulosine-d3
PKCζ activation pathway and Spisulosine-d3
Spisulosine-d3 synonyms and alternative names (ES-285-d3)
Physical and chemical properties of Spisulosine-d3
Commercial suppliers of Spisulosine-d3 for research
Spisulosine-d3 safety and handling guidelines
Literature review on Spisulosine and its analogs
Spisulosine-d3's potential therapeutic applications
Methodological & Application Using Spisulosine-d3 as an internal standard in LC-MS
Quantitative analysis of sphingolipids with Spisulosine-d3
Spisulosine-d3 protocol for mass spectrometry
NMR spectroscopy applications of Spisulosine-d3
GC-MS methods utilizing Spisulosine-d3
Spisulosine-d3 in clinical mass spectrometry assays
Isotope dilution mass spectrometry with Spisulosine-d3
Cell culture experiments using Spisulosine-d3
Spisulosine-d3 as a stable isotope-labeled inhibitor
Pharmacokinetic studies with deuterated Spisulosine
Spisulosine-d3 for in vivo cell-based assays
Sample preparation techniques for Spisulosine-d3 analysis
Spisulosine-d3 solution preparation and storage
Spisulosine-d3 in prostate cancer cell line studies (PC-3, LNCaP)
Monitoring ceramide levels with Spisulosine-d3
Troubleshooting & Optimization Troubleshooting Spisulosine-d3 signal suppression in MS
Optimizing Spisulosine-d3 LC-MS/MS parameters
Common issues in Spisulosine-d3 synthesis and purification
Preventing deuterium-hydrogen exchange in Spisulosine-d3
Spisulosine-d3 stability in different solvents and temperatures
Improving peak shape and resolution for Spisulosine-d3
Matrix effects in Spisulosine-d3 quantification
Minimizing ion suppression with Spisulosine-d3 internal standard
Spisulosine-d3 quantification in complex biological matrices
Addressing poor recovery of Spisulosine-d3 during extraction
Spisulosine-d3 degradation pathways and byproducts
Optimizing injection volume for Spisulosine-d3 analysis
Calibration curve issues with Spisulosine-d3
Contamination sources in Spisulosine-d3 experiments
Enhancing the ionization efficiency of Spisulosine-d3
Validation & Comparative Validation of Spisulosine-d3 as an internal standard
Spisulosine vs. Spisulosine-d3 in bioanalytical assays
Comparing Spisulosine-d3 to other sphingolipid internal standards
Accuracy and precision of Spisulosine-d3 quantification methods
Linearity and range of Spisulosine-d3 in calibration curves
Spisulosine-d3 method validation according to FDA/ICH guidelines
Cross-validation of analytical methods using Spisulosine-d3
Inter-laboratory comparison of Spisulosine-d3 analysis
Spisulosine-d3 stability assessment for long-term storage
Comparative analysis of Spisulosine-d3 and C13-labeled standards
Evaluating the isotopic purity of Spisulosine-d3
Spisulosine-d3 performance in different mass spectrometers
Cost-benefit analysis of using Spisulosine-d3 as an internal standard
Assessing the kinetic isotope effect of Spisulosine-d3
Spisulosine-d3 versus structural analog internal standards

Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess both high chemical and isotopic purity.[2]

CharacteristicRecommendationRationale
Chemical Purity >99%[1][2]Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1]
Isotopic Enrichment ≥98%[1][2]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1][2]
Number of Deuterium Atoms 2 to 10[1][2]A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1][2] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[2]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard over time.[2] Avoid labeling on heteroatoms (e.g., -OH, -NH) where exchange is more likely.[2][3]

Troubleshooting Guides

Below are common issues encountered when using deuterated internal standards, along with systematic troubleshooting steps.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Inconsistent analyte to internal standard area ratios across the analytical run.

Potential Causes & Troubleshooting Steps:

Troubleshooting_Poor_Precision cluster_Symptoms Symptoms cluster_Causes Potential Causes cluster_Troubleshooting Troubleshooting Steps symptom Poor Precision & Inaccurate Quantification cause1 Chromatographic Separation (Isotope Effect) symptom->cause1 cause2 Isotopic Contribution (Unlabeled Analyte Impurity) symptom->cause2 cause3 In-Source Fragmentation of D-IS symptom->cause3 ts1a Verify Co-elution: Overlay Chromatograms cause1->ts1a Verify ts2a Assess D-IS Purity: Inject High Concentration of D-IS Alone cause2->ts2a Verify ts3a Optimize MS Conditions: - Adjust Collision Energy - Modify Cone Voltage cause3->ts3a Verify ts1b Optimize Chromatography: - Adjust Gradient - Change Column Chemistry - Modify Temperature ts1a->ts1b If Separated ts1c Consider Alternative Isotopes: ¹³C or ¹⁵N Labeled Standards ts1b->ts1c If Optimization Fails ts2b Consult Certificate of Analysis ts2a->ts2b If Impurity Detected ts2c Contact Supplier for Higher Purity Batch ts2b->ts2c If Purity is Low ts3b Select D-IS with Stable Labeling Position ts3a->ts3b If Fragmentation Persists

Caption: Troubleshooting workflow for poor precision and accuracy.

1. Chromatographic Separation of Analyte and Internal Standard

  • Problem: The deuterated internal standard has a slightly different retention time than the analyte. This is known as the "isotope effect".[2] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[2][4]

  • Troubleshooting:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.[2]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[1][2] Modifying the column temperature can also alter selectivity.[1]

    • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][5]

2. Isotopic Contribution from the Internal Standard

  • Problem: The deuterated internal standard contains a significant amount of the unlabeled analyte.[2] This unlabeled impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1][2]

  • Troubleshooting:

    • Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[2]

    • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[2]

    • Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[2]

3. In-Source Fragmentation of the Internal Standard

  • Problem: The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.

  • Troubleshooting:

    • Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[2]

    • Select Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings) and not on exchangeable sites (e.g., -OH, -NH).[2]

Issue 2: Drifting Internal Standard Signal

Symptoms:

  • The peak area of the internal standard systematically decreases or increases over the course of an analytical run.

Potential Causes & Troubleshooting Steps:

Troubleshooting_Drifting_Signal cluster_Symptom Symptom cluster_Causes Potential Causes cluster_Troubleshooting Troubleshooting Steps symptom Drifting Internal Standard Signal cause1 Deuterium-Hydrogen Back-Exchange symptom->cause1 cause2 System Carryover or Adsorption symptom->cause2 ts1a Evaluate Solvent Stability: Incubate D-IS in Diluent and Mobile Phase cause1->ts1a Verify ts2a Improve Wash Steps: - Use Stronger Wash Solvent - Extend Wash Time cause2->ts2a Verify ts1b Check pH of Solutions ts1a->ts1b If Unstable ts1c Control Temperature ts1b->ts1c Also Consider ts2b Passivate the System: Inject High-Concentration Standard ts2a->ts2b If Carryover Persists ts2c Check for Contamination: Clean Ion Source ts2b->ts2c If Adsorption is Suspected

Caption: Troubleshooting workflow for a drifting internal standard signal.

1. Deuterium-Hydrogen Back-Exchange

  • Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange).[2] This is more likely to occur with labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[2][3] This effectively changes the concentration of the deuterated standard over time.

  • Troubleshooting:

    • Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[2]

    • Check pH: Avoid highly acidic or basic conditions during sample preparation and storage if your D-IS has labile deuterium atoms.[1]

    • Control Temperature: Elevated temperatures can accelerate the rate of isotopic exchange. Store D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C).[1]

2. System Carryover or Adsorption

  • Problem: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.

  • Troubleshooting:

    • Improve Wash Steps: Use a stronger wash solvent in the autosampler and extend the wash time.[2]

    • Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the system before running samples.[2]

    • Check for Contamination: Clean the ion source and other parts of the mass spectrometer.[2]

Issue 3: Inadequate Correction for Matrix Effects

Symptoms:

  • Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.

  • Analyte-to-internal standard ratio changes between different lots of biological matrix.[6]

Potential Causes & Troubleshooting Steps:

Troubleshooting_Matrix_Effects cluster_Symptom Symptom cluster_Causes Potential Causes cluster_Troubleshooting Troubleshooting Steps symptom Inadequate Correction for Matrix Effects cause1 Differential Matrix Effects due to Chromatographic Separation symptom->cause1 cause2 High Concentration of Interfering Matrix Components symptom->cause2 ts1a Evaluate Chromatographic Co-elution cause1->ts1a Verify ts2a Use Matrix-Matched Calibrators cause2->ts2a Implement ts1b Perform Post-Column Infusion Experiment ts1a->ts1b If Co-elution is Poor ts2b Improve Sample Preparation: - SPE - LLE ts2a->ts2b If Effects Persist ts2c Dilute Samples ts2b->ts2c As an Alternative

Caption: Troubleshooting workflow for matrix effect issues.

1. Differential Matrix Effects

  • Problem: Even a slight chromatographic separation between the analyte and the D-IS can expose them to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[1][4] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[4][7]

  • Troubleshooting:

    • Evaluate Chromatographic Co-elution: Ensure that your analyte and D-IS are co-eluting perfectly.[1]

    • Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression or enhancement in your chromatogram.[1]

2. High Concentration of Interfering Matrix Components

  • Problem: The concentration of matrix components is so high that it affects the ionization of both the analyte and the internal standard.

  • Troubleshooting:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects.[1]

    • Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]

    • Dilution: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.[1]

Experimental Protocols

Protocol 1: Assessing Isotopic Contribution of the Deuterated Internal Standard

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.[1]

  • Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.[1]

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).[1]

    • Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.

Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.

  • Inject Blank Matrix: Inject a blank matrix sample that has been through the entire sample preparation process.[1]

  • Monitor the Signal: Monitor the signal of the infused analyte and D-IS throughout the chromatographic run.[1]

  • Data Interpretation:

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.[1]

    • A rise in the baseline indicates ion enhancement.[1]

    • By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.

References

Validation & Comparative

Comparative Analysis of Tolterodine Quantification: Accuracy and Precision Utilizing 5-HMT-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of tolterodine, with a specific focus on the accuracy and precision achieved when using 5-hydroxymethyl tolterodine-d14 (5-HMT-d14) as an internal standard. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Tolterodine is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1] Accurate and precise measurement of tolterodine and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 5-HMT-d14, is a common strategy in mass spectrometry-based assays to improve accuracy and precision by correcting for variability in sample preparation and instrument response.

Quantitative Data Comparison

The following tables summarize the performance characteristics of different analytical methods for the quantification of tolterodine and its active metabolite, 5-HMT.

Table 1: Performance of LC-MS/MS Method for Tolterodine Analysis

ParameterPerformance CharacteristicsReference
Internal Standard 5-hydroxy methyl tolterodine-d14[2]
Linearity Range 20.00–5000.00 pg/mL[2]
Intra-day Precision (%CV) 0.62–6.36%[2]
Inter-day Precision (%CV) 1.73–4.84%[2]
Intra-day Accuracy 98.75–103.56%[2]
Inter-day Accuracy 99.20–104.40%[2]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[3]
Mean Recovery 107.14%[3]

Table 2: Performance of LC-MS/MS Method for 5-Hydroxymethyl Tolterodine (5-HMT) Analysis

ParameterPerformance CharacteristicsReference
Internal Standard 5-hydroxy methyl tolterodine-d14[2]
Linearity Range 20.00–5000.00 pg/mL[2]
Intra-day Precision (%CV) 1.38–4.22%[2]
Inter-day Precision (%CV) 1.62–4.25%[2]
Intra-day Accuracy 98.08–104.67%[2]
Inter-day Accuracy 98.73–103.06%[2]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[4]

Table 3: Alternative and Comparative Analytical Methods for Tolterodine

Analytical MethodInternal StandardLinearity RangeAccuracy/RecoveryPrecision (%RSD)Reference
RP-HPLC Not specified10.0 – 60.0 µg/mL98% to 102%< 1%[1]
RP-HPLC Not specified5-30 μg/mL100.36%Not specified[5]
LC-MS/MS Tolterodine-d620.00–5000.00 pg/mL98.75–104.40%0.62–6.36%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results.

LC-MS/MS Method for Tolterodine and 5-HMT in Rat Plasma [2]

  • Sample Preparation: Liquid-liquid extraction was employed to extract tolterodine, 5-HMT, and their respective internal standards (tolterodine-d6 and 5-HMT-d14) from rat plasma.

  • Chromatographic Separation:

    • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm).

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (20:80, v/v).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM) in positive ion mode.

    • MRM Transitions:

      • Tolterodine: m/z 326.1→147.1

      • Tolterodine-d6 (IS): m/z 332.3→153.1

      • 5-HMT: m/z 342.2→223.1

      • 5-HMT-d14 (IS): m/z 356.2→223.1

RP-HPLC Method for Tolterodine in Pharmaceutical Dosage Forms [1]

  • Chromatographic Separation:

    • Column: Hypersil BDS C18 (250mm x 4.0mm, 5µ).

    • Mobile Phase: A gradient program with Potassium Phosphate pH 4.5 and acetonitrile.

    • Detection: UV at 205 nm.

  • Method Validation: The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, precision, and reproducibility.[1]

Visualizations

Metabolic Pathway of Tolterodine

After oral administration, tolterodine is metabolized in the liver, primarily through two pathways: hydroxylation to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT), and N-dealkylation.[1][6] The formation of 5-HMT is catalyzed by the enzyme CYP2D6.[6]

Tolterodine Metabolism Tolterodine Tolterodine 5_HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->5_HMT Hydroxylation (CYP2D6) ND_Tolterodine N-Dealkylated Tolterodine Tolterodine->ND_Tolterodine N-Dealkylation (CYP3A)

Metabolic conversion of tolterodine.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the bioanalysis of tolterodine using LC-MS/MS.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard (5-HMT-d14) Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Workflow for tolterodine bioanalysis.

References

A Comparative Guide to Internal Standards for Tolterodine Analysis: 5-Hydroxymethyl Tolterodine-d14 vs. Tolterodine-d6

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of the antimuscarinic agent tolterodine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations during sample processing and analysis. This guide provides a comparative overview of two commonly used deuterated internal standards: 5-Hydroxymethyl Tolterodine-d14 and Tolterodine-d6.

While both compounds serve as excellent internal standards, their optimal application differs. Tolterodine-d6 is the isotopic analog of the parent drug, tolterodine, and is therefore the gold standard for its quantification. 5-Hydroxymethyl Tolterodine-d14 is the deuterated version of tolterodine's primary active metabolite and is the ideal internal standard for the quantification of this metabolite. This distinction is critical in pharmacokinetic studies where the simultaneous measurement of both the parent drug and its active metabolite is often required.[3]

Performance Comparison

The selection of an internal standard is guided by its structural similarity to the analyte. A stable isotope-labeled version of the analyte is considered the most suitable choice as it ensures the closest possible physicochemical properties.[4][5]

Feature5-Hydroxymethyl Tolterodine-d14 as IS for TolterodineTolterodine-d6 as IS for Tolterodine
Structural Similarity High, but with a key metabolic modification (hydroxymethyl group).Identical, with deuterium labeling.
Chromatographic Behavior Likely to have a slightly different retention time than tolterodine due to increased polarity.Co-elutes with tolterodine.
Extraction Recovery May differ slightly from tolterodine due to differences in polarity.Expected to be nearly identical to tolterodine.
Ionization Efficiency May have a slightly different ionization efficiency in the mass spectrometer source.Expected to have the same ionization efficiency as tolterodine.
Primary Application Ideal internal standard for the quantification of the 5-hydroxymethyl tolterodine metabolite.Ideal internal standard for the quantification of tolterodine.

Experimental Data

A validated LC-MS/MS method for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in rat plasma utilized tolterodine-d6 as the internal standard for tolterodine and 5-hydroxymethyl tolterodine-d14 for the metabolite.[1][3] The method demonstrated excellent accuracy and precision for both analytes, underscoring the suitability of using the corresponding deuterated analog as the internal standard for each.

Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine using their Respective Deuterated Internal Standards.[3]

AnalyteConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine 20.006.364.84103.56104.40
40.002.382.9198.7599.20
2500.000.621.73101.40101.92
4000.001.122.12100.25100.80
5-Hydroxymethyl Tolterodine 20.004.224.25104.67103.06
40.002.152.8898.0898.73
2500.001.381.62101.84102.12
4000.001.982.05100.65101.15

Experimental Protocols

The following is a detailed methodology for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine using tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards, respectively.[1][3]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of rat plasma, add 25 µL of the internal standard working solution (containing tolterodine-d6 and 5-hydroxymethyl tolterodine-d14).

  • Vortex for 30 seconds.

  • Add 100 µL of 5% ammonia solution and vortex for another 30 seconds.

  • Add 2.5 mL of the extraction solvent (ethyl acetate) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

Chromatographic Conditions
  • LC System: Shimadzu HPLC system

  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase: 10 mM ammonium acetate and acetonitrile (20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions
  • Mass Spectrometer: AB Sciex API-4000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tolterodine: m/z 326.1 → 147.1

    • Tolterodine-d6: m/z 332.3 → 153.1

    • 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1

    • 5-Hydroxymethyl Tolterodine-d14: m/z 356.2 → 223.1

Visualizations

Metabolic Pathway of Tolterodine

Tolterodine Metabolism Metabolic Pathway of Tolterodine Tolterodine Tolterodine CYP2D6 CYP2D6 Tolterodine->CYP2D6 Metabolite 5-Hydroxymethyl Tolterodine (Active Metabolite) CYP2D6->Metabolite Hydroxylation Bioanalytical Workflow Experimental Workflow for Tolterodine and Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standards (Tolterodine-d6 & 5-HMT-d14) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (RP Amide Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification

References

A Comparative Guide to Linearity and Recovery in Tolterodine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linearity and recovery experiments for the bioanalysis of tolterodine, a competitive muscarinic receptor antagonist. The data presented is compiled from various validated analytical methods, offering insights into the performance of different techniques. This document is intended to assist researchers in selecting and developing robust bioanalytical methods for tolterodine quantification in biological matrices.

Quantitative Data Summary

The following tables summarize the linearity and recovery data from different bioanalytical methods for tolterodine.

Table 1: Comparison of Linearity Parameters for Tolterodine Bioanalysis

Analytical MethodBiological MatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSRat Plasma20.00–5000.00 pg/mL>0.9998[1][2]
LC-MS/MSHuman Plasma0.025–10.0 ng/mL>0.99[3][4]
LC/MS/MSHuman PlasmaNot Specified0.9998[5]
HPLCHuman Plasma20 to 100 µg/mLNot Specified[6]
HPLCNot Specified5 to 25 µg/ml0.99[7]
RP-HPLCHuman Plasma5.0 to 30.0 μg/mL0.999[6]

Table 2: Comparison of Recovery Data for Tolterodine Bioanalysis

Analytical MethodBiological MatrixExtraction MethodRecovery (%)Reference
LC-MS/MSRat PlasmaLiquid-Liquid Extraction88.35 - 98.32[1]
LC/MS/MSHuman PlasmaNot Specified107.135[5]
RP-HPLCHuman PlasmaProtein Precipitation98.1 - 100.2[6]
HPLCNot SpecifiedNot Specified~100[7]

Experimental Protocols

Below are detailed methodologies for linearity and recovery experiments as described in the cited literature.

1. Linearity Experiment Protocol (Based on LC-MS/MS Method)

  • Objective: To establish the linear relationship between the concentration of tolterodine in a biological matrix and the analytical instrument's response.

  • Procedure:

    • Preparation of Calibration Standards: A stock solution of tolterodine is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by spiking blank biological matrix (e.g., rat plasma) with known concentrations of tolterodine to achieve a specific concentration range (e.g., 20.00–5000.00 pg/mL). A blank sample (matrix without analyte) and a zero sample (matrix with internal standard) are also prepared.

    • Sample Extraction: The calibration standards, along with quality control (QC) samples, are extracted using a validated procedure such as liquid-liquid extraction with tert-butyl methyl ether.[1] An internal standard (e.g., tolterodine-d6) is added to all samples before extraction to correct for variability.

    • Chromatographic Analysis: The extracted samples are injected into an LC-MS/MS system. Chromatographic separation is achieved on a suitable column (e.g., Ascentis Express RP amide) with an isocratic mobile phase (e.g., 10 mM ammonium acetate and acetonitrile in a 20:80 v/v ratio).[1]

    • Data Analysis: The peak area ratios of tolterodine to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated. The acceptance criterion for linearity is typically an r² value of ≥ 0.99.

2. Recovery Experiment Protocol (Based on LC-MS/MS Method)

  • Objective: To determine the efficiency of the extraction procedure by comparing the analytical response of an analyte extracted from a biological matrix to the response of the pure analyte standard.

  • Procedure:

    • Sample Preparation: Three sets of samples are prepared:

      • Set A: Tolterodine is spiked into the biological matrix and then extracted.

      • Set B: The biological matrix is first extracted, and then tolterodine is added to the extracted matrix.

      • Set C: A pure standard solution of tolterodine at the corresponding concentration.

    • Analysis: All three sets of samples are analyzed using the validated LC-MS/MS method.

    • Calculation: The recovery is calculated by comparing the mean peak area of Set A to the mean peak area of Set B or Set C. The formula is: Recovery (%) = (Mean peak area of extracted samples / Mean peak area of post-extraction spiked samples) x 100

    • Acceptance Criteria: The recovery of the analyte should be consistent, precise, and reproducible. While specific acceptance criteria can vary, high and consistent recovery is desirable. For example, one study reported recovery values for tolterodine ranging from 88.35% to 98.32% at different concentrations.[1]

Visualizations

The following diagrams illustrate the experimental workflow for bioanalytical method validation, focusing on linearity and recovery experiments.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Assessment stock Prepare Stock Solution spike Spike Blank Matrix stock->spike Calibration Standards extract Extract Samples (LLE/SPE) spike->extract inject Inject into LC-MS/MS extract->inject recovery Determine Recovery (%) extract->recovery Compare extracted vs. unextracted acquire Acquire Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration integrate->calculate plot Plot Calibration Curve calculate->plot linearity Assess Linearity (r²) plot->linearity logical_relationship cluster_outcomes Ensures Reliable Data linearity Linearity reliable_pk Reliable Pharmacokinetic Data linearity->reliable_pk recovery Recovery recovery->reliable_pk accuracy Accuracy accuracy->reliable_pk precision Precision precision->reliable_pk selectivity Selectivity selectivity->reliable_pk stability Stability stability->reliable_pk regulatory_compliance Regulatory Compliance (FDA/ICH) reliable_pk->regulatory_compliance

References

Determining the Limit of Detection for Tolterodine in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing a reliable and sensitive method for quantifying tolterodine in plasma is crucial for pharmacokinetic and bioequivalence studies. The limit of detection (LOD) and the lower limit of quantification (LLOQ) are key performance characteristics of these bioanalytical methods. This guide provides a comparison of different analytical techniques and their established LLOQ for tolterodine in plasma, supported by detailed experimental protocols.

Comparison of Analytical Methods

The primary methods for the quantification of tolterodine in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally favored for its high sensitivity and specificity.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2LC-MS/MS Method 3GC-MS Method
Lower Limit of Quantification (LLOQ) 0.01 ng/mL0.025 ng/mL[1]49 pg/mL (0.049 ng/mL)[2]0.5 ng/mL[3]
Sample Preparation Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)[1]Liquid-Liquid Extraction (LLE)[2]Liquid-Liquid or Solid-Phase Extraction (SPE)[3]
Chromatography Column Not SpecifiedLuna Phenyl-hexyl (100 x 2.0 mm, 3 µm)[1]Silica column (30mm x 4.6mm, 3µm)[2]Capillary column
Mobile Phase Ammonium acetate: Acetonitrile (20:80 v/v)10 mM ammonium formate buffer (pH 3.5)-methanol (10:90, v/v)[1]Acetonitrile-20mM ammonium acetate (70:30, v/v)[2]Not Applicable (Gas Carrier)
Detection ESI positive modeElectrospray Ionization (ESI) positive ion mode[1]Electrospray positive-ion mode[2]Selected Ion Monitoring (SIM)
Internal Standard PropranololNot Specified in abstractPropranolol[2]Deuterium-labelled tolterodine[3]
Plasma Volume 0.5 mL200 µL[1]0.5 mL[2]Not Specified

Experimental Protocols

A detailed experimental protocol for a highly sensitive LC-MS/MS method for the determination of tolterodine in human plasma is provided below. This protocol is based on a method with an LLOQ of 0.025 ng/mL.[1]

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Add 1 mL of methyl t-butyl ether as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Luna Phenyl-hexyl column (100 x 2.0 mm, 3 µm particles).[1]

  • Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol in a 10:90 (v/v) ratio.[1]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[1]

  • Monitored Transitions: Specific precursor-to-product ion transitions for tolterodine and the internal standard would be monitored in Multiple Reaction Monitoring (MRM) mode.

Establishing the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ is established as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. According to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation, the response of the LLOQ sample should be at least 5 times the response of the blank sample.[4][5] The LOD is the lowest concentration of analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable accuracy and precision.

The process involves:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of tolterodine into blank plasma. The concentration range should bracket the expected LLOQ.

  • Analysis of Blank Samples: Multiple sources of blank plasma are analyzed to assess for interfering peaks at the retention time of tolterodine.

  • Analysis of Spiked Samples: The calibration standards are analyzed, and the peak areas are recorded.

  • Evaluation of Signal-to-Noise Ratio: The signal-to-noise ratio for the lowest concentration standards is determined. A commonly accepted signal-to-noise ratio for LOD is 3:1, and for LLOQ is 10:1.

  • Assessment of Precision and Accuracy: The precision (%CV) and accuracy (%bias) are determined for the lowest standard that meets the signal-to-noise criteria. For the LLOQ, the precision should be ≤20% and the accuracy should be within ±20%.[4]

Workflow for LOD/LLOQ Determination

LOD_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation & Validation start Start prep_blanks Prepare Blank Plasma Samples (Multiple Sources) start->prep_blanks prep_stds Prepare Calibration Curve Standards in Blank Plasma start->prep_stds prep_qcs Prepare Quality Control (QC) Samples (including LLOQ QC) start->prep_qcs extract Sample Extraction (e.g., LLE or SPE) prep_blanks->extract prep_stds->extract prep_qcs->extract inject Inject Samples into LC-MS/MS extract->inject acquire Acquire Data (MRM Mode) inject->acquire check_blanks Assess Blanks for Interferences acquire->check_blanks plot_curve Plot Calibration Curve & Determine Linearity acquire->plot_curve calc_sn Calculate Signal-to-Noise (S/N) Ratio for Low Concentrations check_blanks->calc_sn plot_curve->calc_sn det_lloq Identify Potential LLOQ (S/N ≥ 10) calc_sn->det_lloq validate_lloq Validate LLOQ Precision & Accuracy (≤20%) det_lloq->validate_lloq end LOD/LLOQ Established validate_lloq->end

Caption: Experimental workflow for establishing the LOD and LLOQ of tolterodine in plasma.

References

A Comparative Guide to Tolterodine Pharmacokinetic Data from Multiple Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of tolterodine pharmacokinetic data sourced from various research studies. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of tolterodine's performance and the methodologies used for its analysis.

Introduction to Tolterodine Pharmacokinetics

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism in the liver.[2][3] The primary metabolic pathway involves the cytochrome P450 2D6 (CYP2D6) enzyme, which converts tolterodine to its active 5-hydroxymethyl metabolite (5-HMT).[4][5] In individuals with low CYP2D6 activity, known as poor metabolizers (PMs), metabolism occurs via CYP3A4 to an inactive metabolite.[3][6] The "active moiety," which is the sum of unbound tolterodine and 5-HMT, is considered responsible for the therapeutic effect.[4][7]

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of tolterodine and its active moiety from different studies. These studies, while not direct inter-laboratory comparisons, provide data generated from various laboratory settings, offering a basis for comparison.

Table 1: Pharmacokinetic Parameters of Tolterodine Immediate-Release (IR) Formulation

ParameterHealthy Volunteers (Extensive Metabolizers)Healthy Volunteers (Poor Metabolizers)Reference
Tmax (h) 1.6 (single dose), 1.2 (multiple dose)Not Specified[8]
t1/2 (h) 2-3Not Specified[2]
Cmax (ng/mL) Varies with doseVaries with dose[7]
AUC (ng·h/mL) Varies with doseVaries with dose[7]
Bioavailability (%) Highly variable (10-70%)Not Specified[2]

Table 2: Pharmacokinetic Parameters of Tolterodine Extended-Release (ER) Formulation (4 mg once daily)

ParameterHealthy Volunteers (Extensive Metabolizers)Healthy Volunteers (Poor Metabolizers)Reference
Tmax (h) 4 (single and multiple dose)Not Specified[8]
Cmax (active moiety) ~75% of IR formulationNot Specified[7]
AUC24 (active moiety) Equivalent to IR 2mg twice dailyNot Specified[7]
Trough Concentration ~1.5-fold higher than IRNot Specified[7]

Table 3: Comparison of Pharmacokinetic Variability between Fesoterodine and Tolterodine ER

ParameterFesoterodine (Active Moiety: 5-HMT)Tolterodine ER (Active Moiety: Tolterodine + 5-HMT)Reference
Coefficient of Variation for AUC (EMs) Up to 46%Up to 87%[6]
Coefficient of Variation for Cmax (EMs) Up to 48%Up to 87%[6]
Range of Active Moiety Exposure (EMs and PMs) Up to 7-foldUp to 40-fold[6]

Experimental Protocols

Detailed methodologies for the quantification of tolterodine and its metabolites are crucial for interpreting and comparing pharmacokinetic data. The most common analytical technique cited is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Bioanalytical Method for Tolterodine and 5-HMT in Serum/Plasma:

  • Technique: Validated LC-MS/MS assay.[4]

  • Sample Preparation: Specific details on sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) are often proprietary to the performing laboratory but are crucial for method robustness.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique.[9]

    • Mobile Phase Example: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjustment) and organic solvents (e.g., acetonitrile and methanol).[9]

  • Detection: Tandem mass spectrometry provides high sensitivity and selectivity for the quantification of the parent drug and its metabolites.

  • Validation: Bioanalytical methods should be validated according to regulatory guidelines such as those from the ICH.[10][11] Validation parameters typically include:

    • Accuracy

    • Precision

    • Selectivity

    • Sensitivity (Lower Limit of Quantification)

    • Matrix effect

    • Stability (freeze-thaw, bench-top, long-term)

Example from a study comparing fesoterodine and tolterodine ER: [6]

  • Serum samples were analyzed for tolterodine and 5-HMT at Eurofins AvTech Laboratories, Inc. (Portage, MI, USA).

  • Plasma samples were analyzed for 5-HMT at Advion BioSciences, Inc. (Ithaca, NY, USA).

  • Precision: The precision estimates for quality control samples were ≤8.1% for serum tolterodine and ≤7.2% for serum 5-HMT.[6]

  • Accuracy: The accuracy for quality control samples ranged from 0.3% to 4.0% for serum tolterodine and -3.0% to 0.8% for serum 5-HMT.[6]

Visualizations

Metabolic Pathway of Tolterodine

Tolterodine_Metabolism cluster_em Extensive Metabolizers (EMs) cluster_pm Poor Metabolizers (PMs) Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active) Tolterodine->Metabolite_5HMT CYP2D6 N_Dealkylated N-Dealkylated Metabolite (Inactive) Tolterodine->N_Dealkylated CYP3A4

Caption: Metabolic pathways of tolterodine in extensive and poor metabolizers.

General Bioanalytical Workflow for Pharmacokinetic Studies

Bioanalytical_Workflow Dosing Drug Administration (Tolterodine) Sampling Biological Sample Collection (e.g., Blood, Plasma, Serum) Dosing->Sampling Processing Sample Processing (e.g., Centrifugation, Extraction) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Acquisition and Pharmacokinetic Analysis Analysis->Data

Caption: A generalized workflow for a bioanalytical study of tolterodine.

Logical Relationship of Active Moiety Contribution

Active_Moiety ActiveMoiety Therapeutic Effect (Active Moiety) Tolterodine Unbound Tolterodine Tolterodine->ActiveMoiety Metabolite_5HMT 5-HMT (in EMs) Metabolite_5HMT->ActiveMoiety

Caption: Contribution of tolterodine and its active metabolite to the therapeutic effect.

References

A Comprehensive Guide to Bioequivalence Studies of Tolterodine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioequivalence (BE) study requirements for different oral formulations of tolterodine, a muscarinic receptor antagonist primarily used for the treatment of overactive bladder. The information presented is synthesized from guidelines issued by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as from peer-reviewed scientific literature. This guide is intended to assist in the design and execution of bioequivalence studies for generic tolterodine products.

Comparison of Tolterodine Formulations

Tolterodine is most commonly available in two oral dosage forms: immediate-release (IR) tablets and extended-release (ER) capsules. The key difference lies in their drug release profiles, which directly impacts their pharmacokinetic properties and dosing frequency.

Formulation TypeDosing FrequencyAbsorption ProfileKey Pharmacokinetic Characteristics
Immediate-Release (IR) Tablets Twice dailyRapid absorption, with peak plasma concentrations (Cmax) reached quickly.Shorter time to Cmax, more pronounced peaks and troughs in plasma concentration.
Extended-Release (ER) Capsules Once dailySlower, more controlled release of the active ingredient over a prolonged period.Flatter plasma concentration-time profile with lower Cmax and higher trough concentrations compared to IR formulations at steady state.[1][2]

Regulatory Bioequivalence Study Recommendations

Both the FDA and EMA have established specific requirements for conducting bioequivalence studies for tolterodine formulations. The core principle is to demonstrate that the generic product is not significantly different in the rate and extent of absorption of the active moiety when administered at the same molar dose as the reference listed drug (RLD).

Study Design and Conditions

The recommended study designs vary depending on the formulation:

FormulationRegulatory BodyRecommended Study DesignStudy Conditions
Immediate-Release (IR) Tablets FDA & EMASingle-dose, two-way crossoverFasting
Extended-Release (ER) Capsules FDA & EMASingle-dose, two-way crossoverFasting and Fed

A "fed" study is crucial for extended-release formulations to assess the potential for dose dumping, where the presence of food might cause a rapid and unintended release of the drug.[3]

Key Pharmacokinetic Parameters and Acceptance Criteria

The bioequivalence assessment is based on a statistical comparison of key pharmacokinetic (PK) parameters for both tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

ParameterDescriptionAcceptance Criteria
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentration.The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must be within 80.00% to 125.00% .[4][5]
AUC0-∞ Area under the plasma concentration-time curve from time zero extrapolated to infinity.The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must be within 80.00% to 125.00% .[5]
Cmax Maximum (peak) plasma concentration.The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must be within 80.00% to 125.00% .[4][5]

Experimental Protocols

A validated bioanalytical method is fundamental for the accurate quantification of tolterodine and its 5-hydroxymethyl metabolite in plasma samples.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used and recommended method for the analysis of tolterodine and its metabolites in biological matrices due to its high sensitivity and specificity.[6][7][8][9]

Sample Preparation:

  • Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are typically prepared by either precipitating proteins with a solvent like acetonitrile or by liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether.[7]

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog of tolterodine or another suitable compound) is added to the plasma samples before extraction to correct for variability during sample processing and analysis.[6]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column, is commonly used for separation.[7][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.[7]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tolterodine, 5-HMT, and the internal standard.

Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity

  • Linearity and range

  • Accuracy and precision (both within- and between-run)

  • Recovery

  • Matrix effect

  • Stability under various conditions (freeze-thaw, bench-top, long-term storage)

Data Presentation: Comparative Bioequivalence Data

The following tables summarize typical pharmacokinetic data from bioequivalence studies comparing different tolterodine formulations.

Table 1: Comparison of Immediate-Release (IR) vs. Extended-Release (ER) Tolterodine Formulations

ParameterTolterodine IR (2 mg BID)Tolterodine ER (4 mg QD)Geometric Mean Ratio (ER/IR) (90% CI)
AUC24ss (ng·h/mL) 35.837.2104% (92% - 117%)
Cmax,ss (ng/mL) 4.93.775% (66% - 86%)
Cmin,ss (ng/mL) 0.81.2150% (129% - 174%)
Data presented are illustrative and based on findings from comparative studies.[1]

Table 2: Example Bioequivalence Results for a Generic vs. Reference Extended-Release Tolterodine Formulation (4 mg)

ParameterTest Product (Generic)Reference ProductGeometric Mean Ratio (Test/Reference) (90% CI)
AUC0-t (ng·h/mL) 45.246.198.05% (92.55% - 103.87%)
Cmax (ng/mL) 2.82.996.55% (89.13% - 104.62%)
Data presented are illustrative and based on typical results from bioequivalence studies.

Visualizing the Bioequivalence Study Workflow

The following diagrams illustrate the typical workflow of a bioequivalence study and the metabolic pathway of tolterodine.

Bioequivalence_Study_Workflow Bioequivalence Study Workflow for Tolterodine cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening Ethics->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (Test & Reference) Randomization->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Stat_Analysis Statistical Analysis (90% CI) PK_Calc->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Bioequivalence Study Workflow

Tolterodine_Metabolism Tolterodine Metabolism Pathway Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite_5HMT CYP2D6 Other_Metabolites Other Inactive Metabolites Tolterodine->Other_Metabolites CYP3A4

Tolterodine Metabolism Pathway

References

Safety Operating Guide

Proper Disposal of rac 5-Hydroxymethyl Tolterodine-d14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of rac 5-Hydroxymethyl Tolterodine-d14, a deuterated metabolite of tolterodine used in research.

Principal Investigator's Responsibility: It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal. The following procedures are a general guideline and should be adapted to comply with your institution's specific protocols.

Hazard Assessment and Safety Information

Based on the available data for Tolterodine Tartrate, the primary hazards are:

  • Toxic if swallowed. [1]

  • Suspected of damaging fertility or the unborn child. [1]

  • Toxic to aquatic life with long lasting effects. [1]

Due to these hazards, this compound must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3]

Quantitative Data Summary

Chemical NameThis compoundTolterodine Tartrate (for hazard reference)
Molecular Formula C₂₂H₁₇D₁₄NO₂C₂₆H₃₇NO₇
CAS Number 1185071-13-9124937-52-6
Primary Hazards Assumed to be similar to Tolterodine TartrateToxic if swallowed, Suspected teratogen, Toxic to aquatic life[1]
Disposal Method Hazardous Waste CollectionHazardous Waste Collection[4]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal to remove residual amounts of the chemical.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., methanol or ethanol)

  • Waste container for solvent rinsate, properly labeled as hazardous waste

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container.

  • Repeat: Repeat the rinsing process two more times to ensure thorough decontamination.[3][5]

  • Dry Container: Allow the rinsed container to air dry completely in the fume hood.

  • Deface Label: Before disposing of the decontaminated container in the appropriate laboratory glass or solid waste bin, completely deface or remove the original chemical label to avoid confusion.[3]

Step-by-Step Disposal Plan for this compound

This workflow outlines the necessary steps for the proper disposal of this compound from the laboratory to its final disposal.

cluster_researcher Researcher's Responsibilities cluster_ehs Environmental Health & Safety (EHS) Responsibilities cluster_disposal Final Disposal collect_waste 1. Collect Waste in a labeled, compatible container. segregate_waste 2. Segregate Waste from incompatible materials. collect_waste->segregate_waste store_waste 3. Store Waste in a designated Satellite Accumulation Area (SAA). segregate_waste->store_waste pickup_waste 4. Schedule Waste Pickup with your institution's EHS department. store_waste->pickup_waste transport_waste 5. EHS Transports Waste to a central accumulation area. pickup_waste->transport_waste final_disposal 6. Approved Waste Facility disposes of the chemical waste via incineration or other approved methods. transport_waste->final_disposal

Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Principles

The proper disposal of any laboratory chemical, including this compound, is governed by a hierarchy of safety and regulatory principles.

cluster_principles Guiding Principles for Chemical Disposal regulation Regulatory Compliance (Local, State, Federal) safety Personnel and Environmental Safety regulation->safety segregation Waste Segregation safety->segregation documentation Proper Labeling and Documentation segregation->documentation

Hierarchy of principles for safe laboratory waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.